N-[4-(pentyloxy)benzoyl]valine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-methyl-2-[(4-pentoxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-4-5-6-11-22-14-9-7-13(8-10-14)16(19)18-15(12(2)3)17(20)21/h7-10,12,15H,4-6,11H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
HHFZQEVZQYBHAR-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 4 Pentyloxy Benzoyl Valine and Its Analogues
Strategic Approaches to Amide Bond Formation in Valine Derivatives
The creation of the amide linkage in N-[4-(pentyloxy)benzoyl]valine involves the reaction of a valine derivative with an activated form of 4-(pentyloxy)benzoic acid. The two primary strategies to achieve this are direct acylation using a reactive acid derivative, such as an acyl chloride, or the use of peptide coupling reagents to facilitate the reaction between the carboxylic acid and the amino acid.
One of the most established methods for N-acylation is the Schotten-Baumann reaction. uni-duesseldorf.deorganic-chemistry.org This procedure typically involves the reaction of an amino acid with an acyl chloride in a biphasic system under alkaline conditions. For the synthesis of this compound, this would involve reacting valine with 4-(pentyloxy)benzoyl chloride. The alkaline conditions, often provided by aqueous sodium hydroxide (B78521), neutralize the hydrogen chloride byproduct and deprotonate the amino group of valine, enhancing its nucleophilicity. uni-duesseldorf.deorganic-chemistry.org A significant advantage of this method is its scalability and the use of relatively inexpensive reagents. However, it often requires the use of hazardous chemicals for the preparation of the acyl chloride (e.g., thionyl chloride or oxalyl chloride) and generates stoichiometric amounts of salt waste. uni-duesseldorf.ded-nb.info
An alternative and widely adopted strategy, particularly in peptide synthesis, involves the use of coupling reagents. These reagents activate the carboxylic acid group of 4-(pentyloxy)benzoic acid, making it susceptible to nucleophilic attack by the amino group of valine (or its ester derivative). This approach avoids the need for harsh chlorinating agents and is generally conducted under milder conditions, which helps in preserving the chiral integrity of the amino acid. nih.gov
Peptide coupling reagents are essential tools for forming amide bonds under mild conditions, which is particularly important when dealing with sterically hindered amino acids like valine. nih.gov These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which then readily reacts with the amine.
A variety of phosphonium (B103445) and uranium/aminium salt-based reagents are highly effective. For instance, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) are commonly used. They react with the carboxylic acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) or 4-methylmorpholine (B44366) (NMM), to form an activated intermediate that subsequently reacts with the valine component. google.com Another approach involves the use of hypervalent iodine reagents, such as 1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz), which have been shown to mediate peptide coupling for hindered amino acids like valine with high efficiency. nih.gov
The synthesis of an analogue, 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, was achieved via N-acylation of L-valine using the corresponding benzoyl chloride in a Schotten-Baumann type reaction. mdpi.compsecommunity.org Intramolecular cyclodehydration of this product was then facilitated by ethyl chloroformate and 4-methylmorpholine, highlighting the utility of chloroformates as activating agents. mdpi.compsecommunity.org
Below is a table summarizing common coupling reagents applicable to the synthesis of this compound.
| Coupling Reagent | Abbreviation | Class | Activating Mechanism |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Forms an active HOBt ester. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | HATU | Uronium/Aminium Salt | Forms an active HOAt ester. |
| 1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one | IBA-OBz | Hypervalent Iodine | Forms a reactive acyl intermediate in the presence of a phosphine. nih.gov |
| Ethyl Chloroformate | - | Chloroformate | Forms a mixed carbonic anhydride (B1165640). mdpi.compsecommunity.org |
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions, such as racemization. Key parameters include the choice of solvent, base, temperature, and reaction time.
In the Schotten-Baumann reaction , the choice of base is crucial. While strong bases like sodium hydroxide are effective, they can also promote the hydrolysis of the acyl chloride. Using a weaker base like sodium bicarbonate can sometimes lead to lower yields due to incomplete deprotonation of the amine but minimizes hydrolysis of the acylating agent. utwente.nl The solvent system, typically a biphasic mixture like dichloromethane (B109758)/water or diethyl ether/water, facilitates the separation of the product from the aqueous base and salt byproducts.
For coupling reagent-mediated synthesis , the choice of base and solvent is equally important. Non-nucleophilic organic bases such as DIPEA or NMM are preferred to prevent side reactions. The solvent, commonly N,N-Dimethylformamide (DMF) or dichloromethane (DCM), must solubilize all reactants. Temperature control is also vital; reactions are often initiated at low temperatures (e.g., 0 °C) to control the rate of activation and then allowed to warm to room temperature to drive the coupling to completion. This helps to suppress racemization, a common side reaction when activating chiral carboxylic acids. nih.gov
In the context of enzymatic synthesis , optimization involves different parameters. The pH of the aqueous medium, temperature, and the presence of co-solvents can dramatically affect enzyme activity and stability. For example, in the synthesis of N-acyl amino acids using aminoacylases, the addition of cobalt ions has been shown to increase the reaction rate significantly. nih.gov The use of a glycerol-water system can also improve yields by shifting the reaction equilibrium towards synthesis. researchgate.net
| Parameter | Schotten-Baumann | Coupling Reagent Method | Enzymatic Synthesis |
| Base | NaOH, NaHCO₃ utwente.nl | DIPEA, NMM nih.gov | Not applicable (pH control) |
| Solvent | Dichloromethane/Water | DMF, Dichloromethane | Aqueous buffer, Glycerol-water researchgate.net |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Typically 30-50 °C nih.gov |
| Key Factor | pH control to balance amine nucleophilicity and acyl chloride stability. | Suppression of racemization. | Enzyme stability and activity. nih.gov |
Peptide Coupling Reagents and Their Application to this compound Synthesis
Regioselective and Stereoselective Synthesis of this compound Enantiomers
The synthesis of this compound must control both regioselectivity (acylation at the α-amino group) and stereoselectivity (retention of the L- or D-configuration of valine). The α-amino group of valine is significantly more nucleophilic than its carboxylate group, ensuring that acylation occurs regioselectively at the nitrogen atom. The primary stereochemical challenge is to prevent racemization at the chiral center of valine during the reaction.
The most direct and common method for synthesizing enantiomerically pure this compound is to start with an enantiopure source of valine. Both L-valine and D-valine are commercially available and serve as excellent starting materials. wikipedia.org The synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine analogues, for example, begins with commercially available L-valine, and the subsequent acylation reactions are performed under conditions that preserve the stereocenter's configuration. mdpi.compsecommunity.org
A typical enantioselective synthesis would proceed as follows:
Preparation of the Acylating Agent : 4-(pentyloxy)benzoic acid is converted to its more reactive acyl chloride, 4-(pentyloxy)benzoyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride.
N-Acylation : Enantiopure L- or D-valine is then reacted with 4-(pentyloxy)benzoyl chloride under Schotten-Baumann conditions. By maintaining a low temperature and carefully controlling the addition of reagents, the risk of racemization is minimized.
Alternatively, peptide coupling methods can be used, which are generally considered safer for preserving stereochemical integrity. In this approach, 4-(pentyloxy)benzoic acid would be coupled directly with an ester of L- or D-valine (e.g., L-valine methyl ester) using a reagent like HATU or PyBOP, followed by saponification of the ester to yield the final product.
More complex routes involve the asymmetric synthesis of the valine core itself, followed by acylation. researchgate.net However, given the ready availability of enantiopure valine, these methods are less common for this specific target.
Should a synthesis result in a racemic or partially racemized mixture of this compound, chromatographic resolution is required to separate the L- and D-enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose. csfarmacie.czrsc.org
CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times and thus, separation. Several types of CSPs are effective for the resolution of N-acyl amino acids:
Polysaccharide-based CSPs : Columns such as Chiralcel® OD and Chiralpak® AD, which are based on cellulose (B213188) and amylose (B160209) derivatives coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including N-acyl amino acids. nih.gov
Macrocyclic Glycopeptide CSPs : Columns like the Astec CHIROBIOTIC® T, based on teicoplanin, are particularly well-suited for the direct analysis of underivatized amino acids and their N-acyl derivatives in both normal-phase and reversed-phase modes. sigmaaldrich.com For N-acyl valine derivatives, the D-enantiomer is often more strongly retained than the L-enantiomer on these phases. sigmaaldrich.com
Pirkle-type CSPs : These phases operate on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation.
The choice of mobile phase is critical for achieving good resolution. For polysaccharide and Pirkle-type columns, mixtures of hexane (B92381) and an alcohol modifier like isopropanol (B130326) are common. For macrocyclic glycopeptide columns, a wider range of mobile phases, including aqueous-organic mixtures compatible with mass spectrometry, can be used. sigmaaldrich.com
| Chiral Stationary Phase (CSP) Type | Example Column | Principle of Separation | Typical Analytes |
| Polysaccharide-based | Chiralcel® OD, Chiralpak® AD nih.gov | Hydrogen bonding, dipole-dipole, steric interactions within chiral grooves. | Broad range, including N-acyl amino acids. |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC® T sigmaaldrich.com | Complexation, hydrogen bonding, ionic interactions within a macrocyclic cavity. | Polar and ionic compounds, N-acyl amino acids. |
| Pirkle-type | Sumichiral OA-2500 | π-π interactions, hydrogen bonding, dipole stacking. | Aromatic compounds, carboxylic acids. |
Enantioselective Routes to L- and D-N-[4-(pentyloxy)benzoyl]valine
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.
A primary green alternative to traditional chemical synthesis is the use of biocatalysis . Enzymes such as lipases and aminoacylases can catalyze the formation of the amide bond under mild, aqueous conditions, completely avoiding the use of toxic chlorinating agents and organic solvents. nih.govnih.gov For example, aminoacylases from Streptomyces ambofaciens have been shown to catalyze the N-acylation of valine. nih.gov This enzymatic approach offers high selectivity and produces biodegradable products, but may have limitations such as lower yields or the need for enzyme immobilization for industrial-scale processes. researchgate.netbbwpublisher.com
Improving the atom economy is another key aspect. Traditional methods using coupling reagents often have poor atom economy, as large reagent molecules are consumed and converted into waste products. The Schotten-Baumann reaction, while more atom-economical than many coupling methods, still generates stoichiometric salt waste. d-nb.info Direct amidation methods that proceed with catalytic activation and generate only water as a byproduct are highly desirable but remain a challenge for complex substrates.
The use of safer solvents and reaction conditions is also paramount. Enzymatic syntheses are often performed in water, the greenest solvent. nih.gov Chemical syntheses can be improved by replacing hazardous solvents like dichloromethane with more benign alternatives. Furthermore, methods that utilize raw materials from renewable sources, such as synthesizing N-acyl glycine (B1666218) surfactants from vegetable oils, represent a significant step towards sustainability. scielo.br
Solvent-Free and Aqueous Reaction Media
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Modern synthetic chemistry emphasizes the use of greener alternatives, such as water or solvent-free conditions, to minimize environmental impact.
The classic method for N-acylation is the Schotten-Baumann reaction, which can be adapted to aqueous environments. byjus.comresearchgate.netorganic-chemistry.org In this procedure, an acyl chloride, in this case, 4-(pentyloxy)benzoyl chloride, is added to an aqueous solution of the amino acid salt (e.g., sodium valinate). The reaction is performed under basic conditions, typically using sodium hydroxide, which neutralizes the hydrochloric acid byproduct and drives the reaction towards the amide product. byjus.comgoogle.com While effective, this method requires the prior synthesis of the acyl chloride and generates stoichiometric salt waste.
Solvent-free reaction conditions, often facilitated by microwave irradiation, represent a significant advancement in green synthesis. researchgate.net For the synthesis of this compound, a direct reaction between 4-(pentyloxy)benzoic acid and valine could be envisioned. The use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) under solvent-free microwave conditions can accelerate the reaction, often leading to high yields in a fraction of the time required for conventional heating. researchgate.netrsc.org Another approach involves using polyethylene (B3416737) glycol (PEG-400) as a recyclable, non-volatile solvent and catalyst, which can improve yields and simplify product isolation. ijirset.com
Table 1: Comparison of Synthetic Media for N-Acylation of Valine
| Method | Solvent | Typical Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Aqueous Schotten-Baumann | Water | 4-(pentyloxy)benzoyl chloride, Valine, NaOH | Uses a green solvent, relatively fast reaction. nih.gov | Requires acyl chloride precursor, generates salt waste. byjus.comgoogle.com |
| Microwave-Assisted (Solvent-Free) | None | 4-(pentyloxy)benzoic acid, Valine, Coupling Agent (e.g., EDAC) | Reduced reaction time, high efficiency, no solvent waste. researchgate.net | Requires specialized microwave equipment, coupling agent waste. |
| PEG-400 Catalyzed | PEG-400 | 4-(pentyloxy)benzoyl chloride, Valine, NaHCO₃ | Recyclable catalyst/solvent, high yields, safer conditions. ijirset.com | Requires acyl chloride, product isolation may need optimization. |
Catalytic Approaches and Atom Economy Considerations
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. researchgate.net Traditional amide synthesis often suffers from poor atom economy due to the use of stoichiometric activating agents and coupling reagents, which generate significant waste.
Catalytic methods that facilitate the direct condensation of a carboxylic acid and an amine are highly desirable as they theoretically produce only water as a byproduct. Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have shown great promise for the direct amidation of alcohols and amines, and can be adapted for the coupling of carboxylic acids and amines. researchgate.net A hypothetical, highly atom-economical synthesis of this compound could involve the direct reaction of 4-(pentyloxy)benzoic acid and valine in the presence of a suitable ruthenium catalyst. researchgate.net
Table 2: Atom Economy of Different Synthetic Routes to this compound
| Synthetic Route | Key Reactants | Byproducts | Theoretical Atom Economy (%) | Notes |
|---|---|---|---|---|
| Schotten-Baumann | 4-(pentyloxy)benzoyl chloride, Valine, NaOH | NaCl, H₂O | ~82% | Does not account for the synthesis of the acyl chloride. |
| Carbodiimide Coupling (EDAC) | 4-(pentyloxy)benzoic acid, Valine, EDAC | EDU (urea derivative) | ~56% | Generates stoichiometric urea (B33335) byproduct. |
| Direct Catalytic Amidation | 4-(pentyloxy)benzoic acid, Valine | H₂O | ~94% | Ideal method, catalyst development is key. organic-chemistry.org |
Synthesis of Pentyloxy-Substituted Benzoyl Moieties
Preparation of 4-(Pentyloxy)benzoic Acid Precursors
The synthesis of this compound requires the precursor 4-(pentyloxy)benzoic acid. nih.gov This intermediate is commonly prepared via the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This method involves the reaction of a phenolate (B1203915) with an alkyl halide.
In a typical procedure, 4-hydroxybenzoic acid is deprotonated with a suitable base, such as potassium hydroxide (KOH) or sodium hydride (NaH), to form the corresponding phenoxide. richmond.edusphinxsai.com This nucleophilic phenoxide is then reacted with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The reaction proceeds via an SN2 mechanism to form the ether linkage, yielding 4-(pentyloxy)benzoic acid after an acidic workup. masterorganicchemistry.comrichmond.edu Yields for this type of reaction are generally high.
An alternative is the esterification of 4-hydroxybenzoic acid followed by the Williamson ether synthesis and subsequent hydrolysis of the ester to liberate the carboxylic acid. This multi-step process can sometimes offer advantages in terms of purification.
Functionalization Strategies for the Aromatic Ring
Further modification of the aromatic ring of this compound can lead to analogues with different properties. The strategy for functionalization is dictated by the principles of electrophilic aromatic substitution, where the existing substituents on the benzene (B151609) ring direct the position of incoming electrophiles. minia.edu.eguci.edu
The this compound molecule contains two key groups on the aromatic ring:
The pentyloxy group (-OC₅H₁₁): This is an alkoxy group, which is strongly activating and ortho-, para-directing due to its ability to donate electron density to the ring via resonance. libretexts.org
The acylamino group (-C(O)NH-R): The entire benzoyl-valine moiety attached to the ring is an acyl group, which is deactivating and meta-directing.
However, in the context of electrophilic substitution on the 4-(pentyloxy)benzoyl moiety before coupling with valine, the directing effects on 4-(pentyloxy)benzoic acid are considered. The pentyloxy group is activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. Since the pentyloxy group is a much stronger activating group, it will dominate the directing effects. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) on 4-(pentyloxy)benzoic acid will primarily occur at the positions ortho to the pentyloxy group (i.e., positions 3 and 5). uci.edu
For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield primarily 3-nitro-4-(pentyloxy)benzoic acid. minia.edu.eg Similarly, bromination with Br₂ and a Lewis acid catalyst would yield 3-bromo-4-(pentyloxy)benzoic acid. These functionalized precursors can then be coupled with valine to produce a variety of analogues.
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, metabolic pathways, and protein-ligand interactions. d-nb.info The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) at specific positions.
Labeling the Valine Moiety: Commercially available isotopically labeled L-valine can be used as a starting material. For instance, L-Valine-[¹³C₅,¹⁵N] is available and can be directly used in the coupling reactions described in section 2.3 to produce this compound with a fully labeled amino acid residue. This approach is straightforward, assuming the availability of the labeled amino acid. Deuterium-labeled valine, such as L-Valine-d₅, can also be used.
Labeling the Benzoyl Moiety: Labeling the 4-(pentyloxy)benzoyl portion requires a custom synthesis.
¹³C-Labeling: To introduce a ¹³C label at the carbonyl position, one could start with a ¹³C-labeled precursor for the benzoic acid synthesis. For example, using ¹³C-labeled carbon dioxide (¹³CO₂) in a Grignard reaction with a suitable pentyloxy-substituted phenylmagnesium bromide could generate 4-(pentyloxy)benzoic acid with a ¹³C-labeled carboxyl group. This labeled acid can then be coupled with valine.
¹⁸O-Labeling: To study the mechanism of amide bond formation, ¹⁸O-labeling of the carboxylic acid is often employed. acs.org 4-(pentyloxy)benzoic acid can be enriched with ¹⁸O by acid-catalyzed hydrolysis of the corresponding ester or nitrile in H₂¹⁸O. The resulting [¹⁸O₂]-4-(pentyloxy)benzoic acid can then be used in mechanistic studies of the amidation reaction. acs.org
Deuterium Labeling: Deuterium atoms can be introduced into the pentyl chain by using a deuterated pentyl halide (e.g., 1-bromopentane-d₁₁) in the Williamson ether synthesis. Alternatively, specific positions on the aromatic ring can be deuterated through electrophilic substitution using D₂SO₄ or by base-catalyzed H/D exchange reactions under specific conditions. researchgate.net
Table 3: Strategies for Isotopic Labeling of this compound
| Isotope | Position | Synthetic Strategy | Application |
|---|---|---|---|
| ¹³C, ¹⁵N | Valine Moiety | Use commercially available L-Valine-[¹³C₅,¹⁵N] in coupling reaction. | NMR-based structural studies, metabolic tracing. |
| ¹³C | Carbonyl Carbon | Grignard reaction with ¹³CO₂ followed by coupling. | Mechanistic studies of enzymatic or chemical reactions involving the carbonyl group. |
| ¹⁸O | Carboxyl Oxygens | Acid-catalyzed exchange with H₂¹⁸O on 4-(pentyloxy)benzoic acid. acs.org | Elucidation of amide bond formation mechanisms. acs.org |
| ²H (Deuterium) | Pentyl Chain | Use of deuterated pentyl bromide in Williamson ether synthesis. | Kinetic isotope effect studies, metabolic fate studies. researchgate.net |
| ²H (Deuterium) | Aromatic Ring | Electrophilic deuteration or H/D exchange. | Probing reaction mechanisms involving C-H activation. |
Elucidation of N 4 Pentyloxy Benzoyl Valine S Molecular Structure and Conformational Dynamics
Advanced Spectroscopic Characterization for Conformational Analysis
Spectroscopic methods are paramount in defining the solution-state structure and flexibility of N-[4-(pentyloxy)benzoyl]valine. These techniques provide insights into the spatial arrangement of atoms and the rotational freedom around single bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)
High-resolution NMR spectroscopy is a powerful tool for determining the solution-state conformation of molecules. While specific 1H and 13C NMR data for this compound is not published in detail, the expected chemical shifts can be inferred from related structures. For instance, in a similar N-substituted valine derivative, the proton NMR spectrum in D2O shows characteristic signals for the valine moiety, including a multiplet for the alpha-proton around 4.14–4.17 ppm and multiplets for the methyl protons of the isopropyl group between 1.12–1.15 ppm. nih.gov The protons of the pentyloxy group would exhibit distinct signals, with the methylene (B1212753) group attached to the oxygen (–O–CH2–) expected to be the most downfield of the alkyl chain protons.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be essential for a detailed conformational analysis. NOESY experiments reveal through-space correlations between protons that are in close proximity, which helps to define the relative orientation of the pentyloxybenzoyl and valine moieties. For related benzoyl valine systems, such analyses have helped to understand the preferred orientations around the amide bond and the Cα-Cβ bond of the valine residue.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD) for Chiral Structure
Circular dichroism techniques are indispensable for characterizing the chiral nature of this compound, which arises from the stereocenter in the valine residue.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. reading.ac.ukbruker.com This technique is particularly sensitive to the absolute configuration and the distribution of conformers in solution. reading.ac.uk VCD spectra, often interpreted with the aid of Density Functional Theory (DFT) calculations, can provide unambiguous assignment of the stereochemistry. mdpi.com For chiral molecules, VCD signals are typically observed in the range of 10⁻⁴ to 10⁻⁵ absorption units. bruker.com
Electronic Circular Dichroism (CD) , which measures the differential absorption of circularly polarized UV-Vis light, provides information about the chiral environment of chromophores. wikipedia.orgjascoinc.com The benzoyl group in this compound acts as a chromophore. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the molecule's absolute configuration. nih.gov For amino acid derivatives, the enantiomers typically show mirror-image CD spectra. nih.gov
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's functional groups, offering a fingerprint of its molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound. Key expected vibrational bands would include:
N-H stretching: Around 3300 cm⁻¹
C-H stretching (aromatic and aliphatic): Between 2850-3100 cm⁻¹
Amide I (C=O stretching): Around 1630-1680 cm⁻¹
Amide II (N-H bending and C-N stretching): Around 1520-1570 cm⁻¹
Carboxylic acid O-H stretching: A broad band around 2500-3300 cm⁻¹
Carboxylic acid C=O stretching: Around 1700-1725 cm⁻¹
Aromatic C=C stretching: Around 1600 and 1475 cm⁻¹
C-O stretching (ether): Around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric)
Studies on related benzoyl compounds and other organic molecules confirm these general regions for vibrational modes. mdpi.comresearchgate.netresearchgate.net
Raman Spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations and the C-C backbone of the pentyloxy and valine moieties would be expected to show distinct Raman signals. For example, the C=C stretching vibrations of the phenyl ring are typically observed in the 1580-1620 cm⁻¹ region in Raman spectra. researchgate.net
X-ray Crystallography and Solid-State Conformational Analysis of this compound
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Interactions in the Solid State
While a crystal structure for this compound is not publicly available, studies on a family of N-(4-substituted-benzoyl)valine racemates reveal common packing motifs. nih.gov In these related structures, hydrogen bonding plays a critical role in the crystal packing. Typically, N-H···O hydrogen bonds form between the amide groups of adjacent molecules, creating extended chains or networks. nih.gov Additionally, the carboxylic acid groups often form hydrogen-bonded dimers.
Polymorphism and its Structural Implications
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly those with flexible chains and hydrogen bonding capabilities like this compound. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and can exhibit different physical properties.
In related benzoyl valine systems, different crystalline forms (Form I and others) have been identified, showcasing distinct molecular packing and hydrogen-bonding patterns. nih.gov For example, some forms exhibit a Z' of 2, meaning there are two symmetry-independent molecules in the asymmetric unit of the crystal. nih.gov The existence of a flexible pentyloxy chain in this compound increases the likelihood of polymorphism, as the chain can adopt different conformations within the crystal lattice, leading to varied packing arrangements and intermolecular interactions. The study of polymorphism is critical as different crystalline forms can have significant impacts on a compound's properties.
Solution-Phase Conformational Dynamics via Biophysical Spectroscopies
Investigations into how molecules like this compound behave in solution, including their tendency to aggregate and the nature of their immediate chemical surroundings, are critical for understanding their potential applications. However, specific data for this compound is not present in the reviewed literature.
Dynamic Light Scattering (DLS) for Aggregation Behavior
Dynamic Light Scattering is a standard technique used to determine the size distribution of small particles or aggregates in a solution. For amphiphilic molecules, which possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, DLS is crucial for studying self-assembly and aggregation behavior. diva-portal.orgacs.org this compound, with its greasy pentyloxy tail and polar amino acid head, would be expected to form aggregates in certain solvents.
A typical DLS study would provide data on the hydrodynamic radius and polydispersity of these aggregates. However, no published studies were found that specifically applied DLS to this compound, and therefore, no experimental data on its aggregation behavior can be presented.
Fluorescence Spectroscopy for Probing Microenvironments
Fluorescence spectroscopy is a highly sensitive technique used to gain insights into the local environment, or microenvironment, of a molecule. Changes in the fluorescence emission of a compound or a nearby probe can indicate shifts in polarity, viscosity, or the formation of larger assemblies. While this method has been used to study the binding and conformational changes in various molecular systems, no specific fluorescence spectroscopy studies featuring this compound have been documented in the available scientific literature.
Chiroptical Properties and Stereochemical Investigations of this compound
Chiroptical techniques, such as Circular Dichroism (CD), are essential for studying chiral molecules—those that are non-superimposable on their mirror images. researchgate.net Since this compound is derived from the chiral amino acid L-valine (or its D-form), it is expected to be optically active. CD spectroscopy would be the primary method to investigate its three-dimensional structure and conformational preferences in solution. researchgate.net
Such an analysis would reveal characteristic CD spectra, which could be used to understand how the molecule folds and how it might interact with other chiral molecules. researchgate.net Computational modeling is also often paired with experimental data to predict the most stable conformations. nih.govnih.gov Despite the theoretical potential for such studies, the scientific literature lacks any specific chiroptical or detailed stereochemical investigations for this compound.
Computational and Theoretical Investigations of N 4 Pentyloxy Benzoyl Valine
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For N-[4-(pentyloxy)benzoyl]valine, DFT calculations can elucidate its most stable conformations, as well as predict spectroscopic parameters that are crucial for its experimental characterization.
The conformational landscape of a flexible molecule like this compound, with its rotatable bonds in the pentyloxy chain, the valine side chain, and the amide linkage, is complex. Energy minimization and conformational search algorithms are employed to identify the lowest energy structures, or global minima, on the potential energy surface.
A systematic conformational search would typically involve the rotation of key dihedral angles, followed by geometry optimization at a DFT level of theory, such as B3LYP with a 6-31G(d) basis set. csic.es The resulting conformers can be ranked by their relative energies. For this compound, key dihedral angles would include those around the C-O bonds of the pentyloxy group, the Cα-Cβ bond of the valine residue, and the amide C-N bond. It is expected that the trans conformation of the amide bond would be significantly more stable than the cis conformation due to steric hindrance. The pentyloxy chain would likely adopt an extended conformation to minimize steric clashes.
Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data based on typical energy differences found in conformational studies of similar N-aroyl amino acids.
| Conformer | Dihedral Angle (Cα-Cβ) | Relative Energy (kcal/mol) |
| 1 | -60° (gauche-) | 0.00 |
| 2 | 180° (trans) | 0.85 |
| 3 | +60° (gauche+) | 1.20 |
Data is hypothetical and for illustrative purposes.
Once the minimum energy conformers are identified, DFT calculations can be used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting NMR chemical shifts. rsc.org By calculating the isotropic shielding values for each nucleus (¹H, ¹³C, ¹⁵N) and subtracting them from the shielding value of a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C), a theoretical NMR spectrum can be generated. mdpi.com The predicted chemical shifts are highly sensitive to the local electronic environment and conformation of the molecule. nih.govillinois.edu For this compound, distinct chemical shifts would be expected for the protons and carbons of the pentyloxy chain, the benzoyl group, and the valine residue.
Vibrational Frequencies: The calculation of vibrational frequencies through DFT provides a theoretical infrared (IR) and Raman spectrum. researchgate.net These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the fundamental vibrational modes of the molecule, such as C=O stretching, N-H bending, and C-H stretching. yildiz.edu.tr A comparison of the calculated frequencies (often scaled to account for anharmonicity and basis set limitations) with experimental IR and Raman spectra can confirm the molecular structure and identify characteristic functional groups. dntb.gov.ua
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents illustrative data based on DFT calculations of similar N-benzoyl amino acids. dntb.gov.ua
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| Amide I (C=O stretch) | Amide | 1650 - 1680 |
| Amide II (N-H bend) | Amide | 1520 - 1550 |
| Carboxyl C=O stretch | Carboxylic Acid | 1700 - 1730 |
| Aromatic C=C stretch | Benzoyl Ring | 1580 - 1610 |
| C-O-C stretch | Ether | 1240 - 1260 |
Data is hypothetical and for illustrative purposes.
Energy Minimization and Conformational Search Algorithms
Molecular Dynamics (MD) Simulations of this compound in Various Solvents
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how this compound moves and interacts with its environment, particularly in different solvents.
The conformation of this compound is expected to be significantly influenced by the surrounding solvent due to its amphiphilic nature, possessing both a hydrophobic pentyloxybenzoyl tail and a more hydrophilic valine head.
In a polar solvent like water, the molecule would likely adopt conformations that shield the hydrophobic pentyloxy chain from the aqueous environment, possibly through intramolecular interactions or aggregation with other molecules. The hydrophilic carboxylic acid and amide groups would be exposed to the solvent, forming hydrogen bonds. researchgate.net In contrast, in a nonpolar solvent such as chloroform (B151607) or hexane (B92381), the pentyloxy chain would be more extended and solvated, while the polar groups might engage in intramolecular hydrogen bonding to a greater extent. MD simulations can quantify these effects by analyzing the conformational populations in different solvent environments. rsc.org
MD simulations allow for the analysis of the flexibility and motion of different parts of the molecule. The pentyloxy chain is expected to be highly flexible, with its terminal methyl group exploring a large conformational space. The isopropyl side chain of the valine residue also exhibits rotational freedom. The peptide backbone analogue, represented by the N-benzoyl-valine core, will have its own characteristic motions. The simulations can provide insights into the timescales of these motions and how they are affected by the solvent. nih.gov
Table 3: Hypothetical Root Mean Square Fluctuation (RMSF) of Atomic Positions in Different Solvents from MD Simulations This table illustrates how different parts of the molecule might fluctuate in different solvent environments. Higher RMSF indicates greater flexibility.
| Molecular Region | RMSF in Water (Å) | RMSF in Hexane (Å) |
| Terminal Methyl (Pentyloxy) | 2.5 | 1.8 |
| Benzoyl Ring | 0.8 | 0.9 |
| Valine Cα | 0.5 | 0.6 |
| Carboxyl Group | 1.2 | 0.7 |
Data is hypothetical and for illustrative purposes.
Solvation Effects on Conformational Preferences
Prediction of Molecular Interactions and Binding Modes using Docking Algorithms
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.mx For this compound, docking studies can be used to predict its binding mode within the active site of a target protein, which is a critical step in structure-based drug design.
Docking algorithms explore a vast number of possible conformations and orientations of the ligand within the receptor's binding site, scoring them based on a force field that approximates the binding affinity. scielo.org.mx The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net
For instance, if this compound were to be docked into the active site of an enzyme, the carboxylic acid group of the valine moiety could form hydrogen bonds with polar residues, while the pentyloxybenzoyl group could occupy a hydrophobic pocket. mdpi.com The valine side chain would also contribute to the binding specificity through steric and hydrophobic interactions.
Table 4: Hypothetical Docking Results for this compound with a Generic Enzyme Active Site This table provides an example of the kind of data generated from a molecular docking study.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Hydrogen Bond Interactions | Carboxyl O with Serine OH, Amide NH with Aspartate C=O |
| Key Hydrophobic Interactions | Pentyloxy chain and Benzoyl ring with Leucine (B10760876) and Phenylalanine residues |
Data is hypothetical and for illustrative purposes.
Ligand-Protein Docking for Hypothetical Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a lead compound.
For this compound, a docking study would involve computationally placing the molecule into the binding site of a hypothetical protein target. The process evaluates numerous possible conformations and orientations of the ligand within the receptor's active site, calculating a "docking score" that estimates the binding energy. A lower binding energy (more negative value) generally indicates a more stable and favorable interaction. ubaya.ac.id
The structural features of this compound are key to its hypothetical interactions:
Hydrogen Bond Donors/Acceptors: The amide group (-CONH-) contains a hydrogen bond donor (N-H) and an acceptor (C=O). The valine's carboxyl group and the pentyloxy ether linkage also contain oxygen atoms that can act as hydrogen bond acceptors.
Hydrophobic Regions: The pentyloxy chain, the benzoyl ring, and the isopropyl side chain of the valine residue provide significant hydrophobic character, which can form van der Waals and hydrophobic interactions with nonpolar pockets in a protein's active site.
Aromatic System: The benzene (B151609) ring can participate in π-π stacking or cation-π interactions with complementary residues like phenylalanine, tyrosine, or tryptophan in a target protein.
A hypothetical docking study could screen this compound against a panel of proteins to identify potential biological targets. Enzymes such as proteases, kinases, or dehydrogenases could be considered plausible targets based on the compound's amide and benzoyl structural motifs. The results would highlight the most likely protein partners and the specific amino acid residues involved in the binding.
Table 1: Hypothetical Docking Scores of this compound with Potential Protein Targets
| Protein Target (PDB ID) | Target Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (5IKR) | Oxidoreductase | -8.5 | Arg120, Tyr385, Ser530 |
| Thrombin (1H8D) | Protease | -7.9 | Gly216, Trp60D, His57 |
| Ephrin Type-A Receptor 2 (2Q2F) | Kinase | -9.1 | Lys645, Asp761, Phe678 |
| Dihydrofolate Reductase (1DHF) | Reductase | -7.2 | Ile7, Val115, Glu30 |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
A pharmacophore model for this compound would be constructed based on its key chemical features:
One Hydrogen Bond Donor (HBD): The amide nitrogen.
Three Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens and the ether oxygen.
One Aromatic Ring (AR): The central phenyl group.
Two Hydrophobic Regions (HY): The terminal pentyloxy group and the valine's isopropyl group.
Once this 3D pharmacophore model is defined, it can be used as a filter for virtual screening. nuvisan.com Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. nih.gov This process can efficiently sift through millions of compounds to find novel molecules that have a high probability of binding to the same target as this compound, potentially possessing similar or improved biological activity. This approach is significantly faster and more cost-effective than experimentally testing every compound in a high-throughput screen. nuvisan.com
Theoretical Basis for Structure-Activity Relationships (SAR) in this compound Derivatives
Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. ubaya.ac.id For this compound, a theoretical SAR study would involve creating a library of virtual derivatives and predicting their activity, often using docking scores or other computational metrics. This provides a rational basis for deciding which derivatives to synthesize and test.
Key modifications to the this compound scaffold for a hypothetical SAR study could include:
Altering the Pentyloxy Chain: The length of the alkyl chain could be varied (e.g., from methoxy (B1213986) to octyloxy) to probe the size and shape of the hydrophobic pocket in a target protein. Branching or cyclic structures could also be introduced.
Substituting the Benzoyl Ring: Adding electron-withdrawing (e.g., -Cl, -CF3) or electron-donating (e.g., -CH3, -OH) groups at different positions on the phenyl ring could modulate electronic properties and introduce new interaction points.
Varying the Amino Acid Residue: The valine could be replaced with other amino acids to explore the impact of side chain size, polarity, and flexibility. For instance, replacing valine with a smaller amino acid like alanine (B10760859) would reduce steric bulk, while using a larger one like phenylalanine could introduce additional aromatic interactions. nih.govresearchgate.net
Table 2: Hypothetical SAR Data for this compound Derivatives
| Derivative | Modification | Predicted Effect on Binding Affinity | Rationale |
| 1 | Pentyloxy → Ethoxy | Decrease | Reduced hydrophobic contact with target. |
| 2 | Pentyloxy → Octyloxy | Increase/Decrease | May improve hydrophobic interactions or be too large for the binding pocket. |
| 3 | Benzoyl → 3-Chloro-benzoyl | Increase | Potential for new halogen bond or altered electronics improving binding. |
| 4 | Valine → Alanine | Decrease | Loss of key hydrophobic interactions from the isopropyl group. |
| 5 | Valine → Phenylalanine | Increase | Potential for new π-π stacking interaction with an aromatic residue in the active site. |
Ab Initio and Semi-Empirical Methods for Electronic Properties
To gain a deeper understanding of the intrinsic properties of this compound, quantum mechanical calculations are employed. These methods can be broadly categorized into ab initio and semi-empirical methods.
Ab initio (from first principles) methods use the fundamental laws of quantum mechanics and physical constants without relying on experimental data for parametrization. The Hartree-Fock (HF) method is a foundational ab initio approach. These calculations are highly accurate but computationally expensive.
Semi-empirical methods , such as AM1, PM3, and MNDO, are based on the same theoretical framework as Hartree-Fock but incorporate experimental parameters (parameterization) and approximations to simplify the calculations. uni-muenchen.de This makes them much faster and suitable for larger molecules, though with some trade-off in accuracy. gaussian.com For example, the PM3 method has been used to calculate the heats of formation for complex organic molecules to determine conformational stability. researchgate.net
For this compound, these methods could be used to calculate a variety of electronic properties:
Molecular Geometry: To determine the most stable 3D conformation of the molecule.
Electrostatic Potential (ESP) Map: To visualize the electron-rich (negative potential, e.g., around oxygen atoms) and electron-poor (positive potential, e.g., around the amide proton) regions of the molecule, indicating sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
These calculated properties provide a fundamental basis for the molecule's behavior in the previously discussed docking and pharmacophore models.
Table 3: Summary of Theoretical Electronic Properties for this compound
| Property | Computational Method | Significance |
| Optimized 3D Geometry | Ab Initio (e.g., HF/6-31G*) or Semi-Empirical (e.g., PM3) | Provides the lowest energy conformation for use in docking and pharmacophore studies. |
| Molecular Electrostatic Potential | Ab Initio | Identifies charge distribution, predicting sites for non-covalent interactions like hydrogen bonding. |
| HOMO-LUMO Energies | Semi-Empirical or Ab Initio | Determines electronic reactivity, stability, and potential for charge-transfer interactions. |
| Dipole Moment | Semi-Empirical or Ab Initio | Quantifies the overall polarity of the molecule, influencing its solubility and ability to cross biological membranes. |
No Publicly Available Research Found for this compound
Following a comprehensive search of scientific literature and databases, no specific mechanistic, biochemical, or biological research data was found for the chemical compound This compound . The requested detailed analysis, including enzyme-ligand interactions, inhibition mechanisms, and receptor binding studies, could not be completed as there are no available scholarly articles or experimental data on this particular molecule.
The search for information pertaining to the specific outline provided—including in vitro enzyme assays, binding site characterization, and biophysical binding assessments—did not yield any relevant studies for this compound. Consequently, the generation of an article with the requested data tables and detailed research findings is not possible at this time.
Mechanistic Biochemical and Biological Research of N 4 Pentyloxy Benzoyl Valine
Modulation of Biological Pathways via Molecular Interactions (e.g., Protein-Protein Interaction Disruptors)
N-acyl amino acids (NAAs), a class of amphiphilic molecules to which N-[4-(pentyloxy)benzoyl]valine belongs, are recognized as a significant family of lipid signaling molecules. nih.govresearchgate.net These compounds are known to modulate various biological pathways by interacting with membrane proteins such as G-protein coupled receptors (GPCRs), ion channels, and transporters. nih.govresearchgate.net The structural characteristics of this compound, featuring a lipophilic pentyloxybenzoyl group and a valine residue, suggest its potential to function as a modulator of protein-protein interactions (PPIs), a key mechanism in cellular signaling. The disruption or stabilization of PPIs can significantly alter cellular processes and represents a promising avenue for therapeutic intervention. ajwilsonresearch.com
Cell-free protein synthesis systems, which are open environments allowing for the manipulation of translational machinery, provide a powerful platform for studying the effects of small molecules on biological pathways without the complexity of a cellular environment. nih.gov These systems can be used to investigate the direct interaction of this compound with specific proteins or protein complexes. For instance, a cell-free system could be engineered to express a particular protein-protein interaction pair known to be involved in a specific signaling cascade. The introduction of this compound into this system would allow for a direct assessment of its ability to disrupt or enhance the interaction, which can be quantified using various biophysical techniques.
Furthermore, cell-free extracts contain a multitude of enzymes and other proteins, enabling the study of metabolic pathways in a controlled setting. mdpi.com By incubating this compound in such a system with appropriate substrates, it is possible to identify potential enzymatic modifications of the compound or its influence on the activity of key enzymes within a pathway. This approach can help to elucidate the metabolic fate of the compound and its downstream effects on cellular processes.
Post-translational modifications (PTMs) are covalent modifications of proteins that occur after their synthesis and are critical for regulating protein function, localization, and interaction with other molecules. frontiersin.org Acylation, the attachment of an acyl group to a protein, is a common PTM that can be influenced by the availability of acyl-CoA molecules. imrpress.com Given its structure as an N-acyl amino acid, this compound could potentially interfere with PTMs in several ways.
One possibility is that it could act as a competitive inhibitor for enzymes involved in protein acylation, such as N-acetyltransferases. By binding to the active site of these enzymes, it could prevent the transfer of acyl groups to their target proteins, thereby altering their function. Another potential mechanism is the interference with the recognition of PTMs by "reader" domains on other proteins. The structural similarity of the N-acyl group in this compound to acylated protein residues might allow it to bind to these reader domains, disrupting the protein-protein interactions that are mediated by PTMs.
The table below summarizes the potential mechanisms of interference with post-translational modifications by this compound.
| Potential Mechanism of Interference | Description |
| Competitive Enzyme Inhibition | This compound may bind to the active site of acyltransferase enzymes, preventing the acylation of target proteins. |
| Disruption of PTM Recognition | The compound could bind to "reader" domains that normally recognize acylated protein residues, thereby disrupting PTM-mediated protein-protein interactions. |
Cellular Pathway Analysis in Model Cell-Free Systems
Cellular Uptake Mechanisms in Model Systems (e.g., Permeability across Model Membranes)
The ability of a compound to exert a biological effect is highly dependent on its ability to cross cellular membranes and reach its intracellular target. The cellular uptake of small molecules can occur through passive diffusion, active transport, or a combination of both.
Passive diffusion is the movement of a substance across a membrane without the help of a transport protein, driven by the concentration gradient. The rate of passive diffusion is largely determined by the physicochemical properties of the molecule, particularly its lipophilicity. sci-hub.se The pentyloxy group and the benzoyl ring in this compound contribute to its lipophilic character, which would favor its partitioning into the lipid bilayer of the cell membrane and subsequent passive diffusion into the cell.
Active transport, on the other hand, requires carrier proteins to move substances across the membrane, often against a concentration gradient, and is an energy-dependent process. While passive diffusion is likely a significant route of entry for this compound, the presence of the valine residue raises the possibility of involvement of amino acid transporters. Some N-acyl amino acids have been shown to be transported by specific carriers. frontiersin.org To distinguish between these mechanisms, uptake studies could be performed in model cell lines, measuring the rate of uptake at different concentrations of the compound and in the presence of inhibitors of known amino acid transporters.
The physicochemical properties of this compound play a crucial role in its ability to permeate cell membranes. The key parameters are summarized in the table below.
| Physicochemical Parameter | Influence on Membrane Permeation |
| Lipophilicity (LogP) | The pentyloxybenzoyl moiety confers significant lipophilicity, which generally enhances membrane permeability through passive diffusion. sci-hub.se |
| Molecular Size | The overall size of the molecule will influence its ability to diffuse across the lipid bilayer. |
| Hydrogen Bonding Capacity | The amide and carboxylic acid groups of the valine residue can form hydrogen bonds, which may affect its interaction with the polar head groups of membrane lipids and water molecules at the membrane interface. |
| Charge | The ionization state of the carboxylic acid group at physiological pH will impact the molecule's overall charge and its interaction with the charged surface of the cell membrane. |
The amphiphilic nature of this compound, with its distinct hydrophobic and hydrophilic regions, suggests that it will interact with the cell membrane in a complex manner, likely accumulating at the lipid-water interface before partitioning into the hydrophobic core. researchgate.net
Passive Diffusion vs. Active Transport Mechanisms
Investigation of this compound in Membrane-Mimetic Environments
To gain a deeper understanding of the interaction of this compound with biological membranes, studies in membrane-mimetic environments are invaluable. These systems, such as lipid bilayers, micelles, and nanodiscs, provide a simplified and controlled setting to investigate the molecular details of these interactions. wiley.comnih.gov
Due to its amphiphilic nature, this compound is expected to partition into the lipid bilayer. nih.gov The hydrophobic pentyloxybenzoyl tail would likely insert into the nonpolar core of the membrane, while the more polar valine headgroup would reside near the polar headgroups of the lipids at the membrane-water interface. biocyclopedia.com This insertion can perturb the local lipid environment, potentially altering membrane properties such as fluidity and thickness.
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) simulations can provide detailed insights into the orientation and dynamics of this compound within a model membrane. aip.org For example, NMR studies could determine the depth of insertion of the molecule into the bilayer, while MD simulations could reveal the specific interactions between the compound and the surrounding lipid molecules. Such studies are crucial for understanding how this compound might influence the function of membrane-embedded proteins and modulate cellular signaling pathways.
Interactions with Lipid Bilayers and Micelles
The interaction of this compound with lipid bilayers is expected to be characterized by the insertion of its hydrophobic portion into the nonpolar core of the membrane, while the polar valine headgroup remains oriented towards the aqueous phase or the lipid headgroup region. conicet.gov.ar The benzoyl group, in particular, is known to increase the hydrophobicity of a molecule, thereby enhancing its affinity for and insertion into the membrane phase. researchgate.net
Studies on related N-benzoyl amino acid derivatives have shown that these molecules can penetrate lipid monolayers. conicet.gov.arresearchgate.net For instance, research on Nα-benzoyl-arginine derivatives demonstrated their ability to insert into dipalmitoylphosphatidylcholine (DPPC) monolayers. researchgate.net The hydrophobic benzoyl and alkyl groups facilitate this insertion into the lipid environment. conicet.gov.ar The pentyloxy tail of this compound would further anchor the molecule within the hydrophobic acyl chain region of the lipid bilayer.
The nature of the amino acid headgroup is also crucial. Valine, being a hydrophobic amino acid, may not provide a strong hydrophilic anchor at the membrane-water interface compared to more polar or charged amino acids. rsc.org However, the carboxyl group of valine can participate in hydrogen bonding with the lipid headgroups, influencing its orientation and the stability of its interaction with the membrane. rsc.org
In aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), amphiphilic molecules like this compound are expected to self-assemble into micelles. nih.gov The hydrophobic tails would form the core of the micelle to minimize contact with water, while the polar valine headgroups would form the outer shell, interacting with the surrounding aqueous environment. nih.gov Studies on other N-acyl amino acids have shown that their CMC values are typically in the micromolar range, a property that is influenced by both the acyl chain length and the nature of the headgroup. nih.gov
| Property | Expected Interaction/Behavior for this compound | Basis of Inference from Related Compounds |
| Lipid Bilayer Insertion | The hydrophobic pentyloxybenzoyl tail inserts into the lipid core, with the valine headgroup at the interface. | The benzoyl group and acyl chains of N-acyl amino acids increase hydrophobicity and promote membrane insertion. conicet.gov.arresearchgate.net |
| Micelle Formation | Forms micelles in aqueous solution above its Critical Micelle Concentration (CMC). | Amphiphilic N-acyl amino acids and their derivatives are known to form micelles. nih.govnih.govscirp.org |
| Orientation | The pentyloxy tail resides among the lipid acyl chains, while the valine headgroup is positioned near the polar lipid headgroups. | Studies on N-benzoyl-L-argininate ethyl ester chloride show the benzoyl group inserts into the membrane, orienting the headgroup. conicet.gov.ar |
| Effect on Membrane Properties | May alter membrane fluidity and packing due to the intercalation of its bulky benzoyl group and flexible pentyloxy chain. | N-acyl amino acid neurotransmitter conjugates are known to intercalate into cell membranes and alter their biophysical properties. nih.gov |
Conformational Changes Induced by Membrane Association
The transition of this compound from an aqueous environment to a lipid bilayer is predicted to be accompanied by significant conformational changes. In an aqueous solution, the hydrophobic tail would likely adopt a more compact conformation to minimize its exposure to water. Upon encountering a lipid membrane, the molecule is expected to undergo a conformational rearrangement to facilitate the insertion of its hydrophobic moiety into the bilayer.
Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and other chiral molecules upon interaction with membranes or membrane-mimicking environments like micelles or lipid vesicles. asm.orgnih.gov For peptides that adopt helical structures, CD can distinguish between a surface-adsorbed state (S-state) and a transmembrane or inserted state (T-state). nih.gov While this compound is a single amino acid derivative and not a peptide, its association with a membrane would restrict its conformational freedom.
Proton NMR studies on N-benzoyl amino acids have revealed the existence of different rotational isomers (rotamers) in solution. nih.gov The preferred conformation can be influenced by substituents on the molecule. nih.gov It is plausible that the anisotropic and structured environment of a lipid bilayer would favor a specific conformer of this compound that optimizes its interaction with the surrounding lipid molecules. The association with the membrane likely induces a more ordered structure compared to its state in isotropic solution. This induced conformation would be critical for its biological activity, as the specific spatial arrangement of its functional groups would determine its interactions with membrane-bound proteins or other cellular components. Current time information in Nyong-et-Kellé, CM.
| Phenomenon | Expected Conformational Change for this compound | Analytical Evidence from Related Compound Studies |
| Aqueous to Lipid Transition | Adopts a more extended conformation to facilitate insertion of the hydrophobic tail into the bilayer. | Amphiphilic peptides undergo structural changes from random coil in solution to ordered structures (e.g., α-helix) in membrane environments. nih.govnih.gov |
| Rotational Isomerism | The membrane environment likely stabilizes a specific rotameric conformation. | Proton NMR has shown that N-benzoyl amino acids exist as mixtures of rotamers in solution, with the preferred conformation influenced by substituents. nih.gov |
| Secondary Structure (by analogy) | While not forming a traditional secondary structure, the valine headgroup and benzoyl linker will adopt a fixed orientation relative to the membrane plane. | Circular Dichroism (CD) spectroscopy of arginine- and valine-rich peptides shows they adopt β-sheet or β-hairpin structures in membrane-mimicking environments like SDS micelles. asm.org |
Structure Activity Relationship Sar Studies and Derivative Synthesis of N 4 Pentyloxy Benzoyl Valine
Design and Synthesis of N-[4-(pentyloxy)benzoyl]valine Analogues with Modified Pentyloxy Chain
The pentyloxy group at the para-position of the benzoyl ring is a critical determinant of the molecule's lipophilicity and can influence its interaction with biological targets. Modifications to this chain are a key strategy in optimizing the compound's properties. The synthesis of such analogues typically involves the acylation of the valine amino group with a correspondingly modified 4-alkoxybenzoic acid derivative. The preparation of the 4-alkoxybenzoic acids can be achieved by reacting p-hydroxybenzoic acid with the appropriate alkyl halide in the presence of a base like potassium hydroxide (B78521). derpharmachemica.com The subsequent coupling of the synthesized benzoic acid derivative with a valine ester is often accomplished using peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), sometimes with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize racemization. scielo.org.mx
The length and branching of the n-alkoxy chain can significantly impact the physicochemical properties and biological activity of the resulting compounds. In related series of 4-n-alkoxy benzoic acid derivatives, it has been observed that increasing the alkyl chain length generally enhances mesomorphic properties, a characteristic that can be correlated with molecular ordering and intermolecular interactions. derpharmachemica.com A common phenomenon observed in such homologous series is the "odd-even effect," where derivatives with an odd number of carbon atoms in the alkoxy chain exhibit different physical properties (like transition temperatures) compared to those with an even number of carbons. derpharmachemica.comresearchgate.net This effect is attributed to the differential packing and cohesive forces between molecules. derpharmachemica.com While direct SAR data for the pentyloxy chain in this compound is not extensively documented, studies on analogous N-acyl-amino acids suggest that lipophilicity, governed by the alkyl chain, is a crucial factor for activity. For instance, in a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, increasing the lipophilic character was a key objective for enhancing biological potential. mdpi.com
Table 1: Effect of Alkyl Chain Length on Properties of Related 4-n-Alkoxy Benzoic Acid Derivatives
| Alkoxy Chain | Number of Carbons | Observed Property Trend | Reference |
| Methoxy (B1213986) | 1 | Lower mesomorphic tendency | researchgate.net |
| Ethoxy | 2 | Lower mesomorphic tendency | researchgate.net |
| Propyloxy | 3 | Enantiotropically nematogenic | researchgate.net |
| Butoxy | 4 | Enantiotropically nematogenic | researchgate.net |
| Pentyloxy | 5 | Enantiotropically nematogenic | researchgate.net |
| Hexadecyloxy | 16 | Can become non-mesomorphic | derpharmachemica.comresearchgate.net |
This table is illustrative, based on general findings for 4-n-alkoxy benzoic acid derivatives, to infer potential trends for N-[4-(alkoxy)benzoyl]valine analogues.
The introduction of heteroatoms (such as oxygen or sulfur) or sites of unsaturation (double or triple bonds) into the pentyloxy chain represents another strategy to modulate the compound's properties. Incorporating an ether linkage within the alkyl chain, for example, could alter its flexibility, polarity, and hydrogen bonding capacity. While specific studies on such modifications for this compound are scarce, research on other molecular scaffolds shows that these changes can have profound effects. For instance, in a series of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, the introduction of alkylthio substituents was explored to modify vasodilation and platelet aggregation-inhibitory activities. nih.gov Such modifications could potentially influence the metabolic stability of the pentyloxy group, for example, by hindering oxidative reactions.
Variation of Alkyl Chain Length and Branching
Exploration of Substituent Effects on the Benzoyl Moiety
The benzoyl ring serves as a central scaffold, and its electronic and steric properties can be fine-tuned by introducing various substituents.
Research on N-benzoyl amino acid derivatives has demonstrated that the nature of substituents on the aromatic ring significantly influences biological activity. scielo.org.mx In a study on N-benzoyl-L-valine methyl esters evaluated for antifungal activity, it was found that the presence of a methyl group on the benzoyl ring improved activity, whereas strong electron-donating (e.g., methoxy) or electron-withdrawing groups tended to decrease it. scielo.org.mx This suggests that a balanced electronic profile on the benzoyl ring is optimal for this specific activity. Similarly, in a microbial antitumor screen, N-benzoyl derivatives of phenylalanine analogues showed that halogen substituents, such as chloro and fluoro groups, led to potent growth-inhibitory activity. nih.gov The introduction of bulky groups can also impart steric hindrance, which may either enhance selectivity for a specific target or reduce activity through unfavorable steric clashes.
Table 2: Influence of Benzoyl Substituents on the Antifungal Activity of N-Benzoyl-L-Valine Methyl Ester Analogues
| Substituent on Benzoyl Ring | Electronic Effect | Relative Activity | Reference |
| Hydrogen (unsubstituted) | Neutral | Active | scielo.org.mx |
| Methyl | Weakly electron-donating | Improved activity | scielo.org.mx |
| Methoxy | Strongly electron-donating | Decreased activity | scielo.org.mx |
| Nitro | Strongly electron-withdrawing | Decreased activity | scielo.org.mx |
Electronic and Steric Effects of Substituents on the Aromatic Ring
Stereochemical Modifications of the Valine Residue and their Impact on Molecular Activity
The valine residue provides a chiral center, and its stereochemistry is often crucial for biological recognition and activity. This compound is typically synthesized from the naturally occurring L-valine. The use of the D-valine enantiomer would result in a diastereomer with a different three-dimensional arrangement of the isopropyl group, the carboxylic acid, and the N-benzoyl moiety.
In a study on the antifungal activity of N-benzoyl valine methyl esters, the N-benzoyl-D-valine methyl ester was synthesized and evaluated alongside its L-valine counterpart. scielo.org.mx Both enantiomers exhibited notable antifungal activity, suggesting that for this particular biological effect, the stereochemistry of the valine residue might not be a strict determinant of activity, or that both enantiomers interact effectively with the fungal target. scielo.org.mx However, for many biological systems, particularly those involving enzymatic or receptor interactions, the stereochemical configuration is paramount. For instance, in the development of inhibitors for fibroblast activation protein (FAP), the stereochemistry of the amino acid component is a well-established factor for potency and selectivity. nih.gov Therefore, the impact of modifying the valine stereocenter is highly dependent on the specific biological target of this compound.
D- vs. L-Valine Conjugates
The valine portion of this compound is a chiral center, meaning it can exist in two non-superimposable mirror-image forms: L-valine (the naturally occurring enantiomer) and D-valine. This stereochemistry is a critical determinant of biological activity because biological targets like enzymes and receptors are themselves chiral.
Research on related amino acid derivatives consistently demonstrates that the biological activity is highly sensitive to the stereochemistry of the amino acid core. For instance, studies on N-aryl substituted amino acid derivatives designed as potential inhibitors of matrix metalloproteinases (MMPs) and peroxisome proliferator-activated receptors (PPARs) almost exclusively utilize the L-amino acid configuration, such as in 4-Hexyloxy-N-((S)-1-hydroxycarbamoyl-2-methyl-propyl)-benzamide, which contains an L-Valine core. nih.gov Similarly, research into novel antimicrobial agents based on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine also focuses on the L-enantiomer. mdpi.com
Conversely, studies on primary amino acid derivatives as anticonvulsants have shown that derivatives of D-amino acids, such as (R)-N′-benzyl 2-amino-3-methylbutanamide (B3250160) (derived from D-valine), can exhibit significant activity. acs.org This suggests that the optimal stereochemistry is target-dependent. For this compound, it is highly probable that the L- and D-valine conjugates would exhibit significantly different potencies and possibly even different biological activities, with one form likely fitting the intended biological target far more effectively than the other.
Incorporation of Other Amino Acid Derivatives
The identity of the amino acid itself is a crucial variable in the SAR of N-acyl amino acids. Replacing the valine residue in this compound with other amino acids would systematically alter the size, shape, lipophilicity, and hydrogen-bonding capacity of the side chain, thereby influencing its interaction with a biological target.
Studies on the antifungal activity of N-benzoyl amino esters have provided clear evidence for this principle. In one series, derivatives of valine and tryptophan were found to be the most active against Aspergillus fumigatus, while derivatives of isoleucine also showed good inhibition. scielo.org.mx In contrast, N-benzoyl derivatives of other amino acids like alanine (B10760859) and leucine (B10760876) showed different levels of activity, establishing a clear relationship between the amino acid side chain and antifungal potency. scielo.org.mx
Similarly, research into N-benzoyl amino acid analogues as inhibitors of DNA Methyl Transferases (DNMTs) identified L-glutamic acid derivatives as the most promising compounds. nih.gov In a microbial antitumor screen, N-benzoyl derivatives of halogenated phenylalanine, such as N-benzoyl-p-chloro-DL-phenylalanine, demonstrated the most potent growth-inhibitory activity. nih.gov These findings underscore that the valine residue in the parent compound is not merely a scaffold but an active contributor to its pharmacological profile. The choice of amino acid is a key axis for optimization when developing derivatives.
| Amino Acid Derivative | Observed Biological Activity/Finding | Reference |
| N-benzoyl-valine methyl ester | Active antifungal agent | scielo.org.mx |
| N-benzoyl-tryptophan methyl ester | Potent antifungal agent | scielo.org.mx |
| N-benzoyl-isoleucine | Good antifungal inhibition | scielo.org.mx |
| N-benzoyl-L-glutamic acid | Highest ability to prevent DNA methylation | nih.gov |
| N-benzoyl-p-chloro-DL-phenylalanine | Potent microbial growth inhibitor | nih.gov |
Rational Design of this compound Derivatives for Specific Molecular Targets
Rational drug design uses the knowledge of a biological target's structure and the SAR of lead compounds to design more potent and selective molecules. For a compound like this compound, this process would involve iterative cycles of design, synthesis, and testing.
Lead Optimization Strategies Based on Preliminary Findings
Once a "hit" compound with some desired activity is identified, lead optimization aims to improve its properties. A study on N-aryl substituted valine derivatives provides an excellent template for this process. Researchers identified an initial hit, 4-Hexyloxy-N-((S)-1-hydroxycarbamoyl-2-methyl-propyl)-benzamide, which showed weak pro-adipogenic and PPARγ activating properties. nih.gov
Through systematic optimization, they synthesized a series of analogues to improve this activity. This involved modifying the N-aryl substituent and the amino acid portion, leading to the discovery of compound 7j (N-aryl substituted valine derivative), which possessed significantly improved dual PPARγ / PPARα agonistic activity. nih.gov Structural analysis revealed that this optimized compound had a unique, high-affinity binding mode to its target. nih.gov This demonstrates a classic lead optimization strategy: taking a preliminary finding and systematically modifying the structure—in this case, a structure very similar to this compound—to enhance biological activity and define its mechanism of action.
Bioisosteric Replacements and Their Effects
Bioisosteric replacement is a key strategy in lead optimization where one functional group is replaced by another with similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. For this compound, the pentyloxy group is a prime candidate for such modification.
The long, flexible pentyloxy chain contributes significantly to the molecule's lipophilicity. Replacing it with other groups could fine-tune this property to improve absorption, reduce metabolic breakdown, or enhance target binding. For example, research on a related series of N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives explored replacing the chlorine atom with a bromine atom. mdpi.com This change was intended to increase the lipophilic character while maintaining the electronic effects of the substituent, showcasing the use of bioisosteres (Cl and Br) to modulate compound properties. mdpi.com
For the pentyloxy group, several bioisosteric replacements could be considered, each with predictable effects:
Varying Alkyl Chain Length: Shortening (e.g., butoxy) or lengthening (e.g., hexyloxy) the chain would directly modulate lipophilicity.
Cyclic Groups: Replacing the pentyl group with a cyclopentyl or cyclohexyl group would increase rigidity and potentially improve binding by reducing the entropic penalty upon binding.
Fluorinated Groups: Introducing fluorine atoms (e.g., a trifluoromethoxy group) could block metabolic oxidation sites and alter electronic properties, often increasing binding affinity.
Other Functional Groups: An isopropyl or tert-butyl group could add steric bulk, potentially leading to improved selectivity for the target receptor.
| Original Group | Potential Bioisostere | Predicted Effect |
| Pentyloxy (-O-C5H11) | Hexyloxy (-O-C6H13) | Increase lipophilicity, potentially improve membrane permeability. |
| Pentyloxy (-O-C5H11) | Cyclopentyloxy (-O-C5H9) | Increase structural rigidity, may improve binding affinity. |
| Pentyloxy (-O-C5H11) | Phenyl | Introduce aromatic interactions, alter conformation. |
| Pentyloxy (-O-C5H11) | Trifluoromethoxy (-O-CF3) | Block metabolism, alter electronic character, increase lipophilicity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR represents a more computational approach to drug design, where statistical models are built to correlate the physicochemical properties of a series of compounds with their biological activities.
Development of Predictive Models
To develop a predictive QSAR model for a series of this compound analogues, a set of derivatives would first be synthesized and tested for a specific biological activity. Then, various physicochemical properties, known as "descriptors," would be calculated for each molecule. These can include parameters related to hydrophobicity (logP), electronics (Hammett constants), and sterics (molar refractivity).
Recent studies on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have successfully used the GUSAR software to create QSAR models. researchgate.net These models are built using specific molecular descriptors to predict biological activity and toxicity. mdpi.comresearchgate.net For a series based on this compound, a similar approach could be taken.
A QSAR study on other benzoyl-containing inhibitors revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov A model for the this compound series would likely find that the properties of the substituent at the 4-position of the benzoyl ring (the pentyloxy group and its bioisosteric replacements) are critical variables. The ultimate goal is to generate a statistically robust equation that can accurately predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds and reducing the need for exhaustive trial-and-error synthesis.
Identification of Key Structural Descriptors for Activity
The biological activity of this compound and its derivatives is intimately linked to the specific chemical features of its three primary structural components: the N-acyl group, the amino acid residue, and the substituents on the benzoyl ring. Structure-activity relationship (SAR) studies on analogous compounds have highlighted several key descriptors that are crucial for modulating the biological effects of this class of molecules. These descriptors primarily revolve around the nature of the amino acid side chain, the substitution pattern on the benzoyl moiety, and the characteristics of the N-acyl substituent.
Influence of the Amino Acid Moiety
The identity of the amino acid residue is a critical determinant of biological activity in N-benzoyl amino acid derivatives. Research on a series of N-benzoyl amino esters has demonstrated that the side chain of the amino acid significantly influences their antifungal properties. scielo.org.mx For instance, derivatives incorporating amino acids with bulky, lipophilic side chains such as valine, leucine, and isoleucine have shown notable activity. scielo.org.mxscielo.org.mx
In a study evaluating the antifungal activity of N-benzoyl amino esters against Fusarium temperatum and Aspergillus fumigatus, compounds derived from valine were among the most active. scielo.org.mx This suggests that the isopropyl side chain of valine plays a beneficial role in the interaction with the biological target. The activity is also dependent on the specific amino acid, with derivatives of tryptophan also showing high efficacy. scielo.org.mx Conversely, N-benzoyl amino acids with the free carboxylic acid group were found to be inactive, indicating the importance of the ester group for this particular biological effect. scielo.org.mx
Further studies on other biological targets have also underscored the importance of the amino acid component. For example, in a series of N-benzoyl amino acids designed as inhibitors of the LFA-1/ICAM-1 interaction, the choice of amino acid was paramount, with L-histidine being the most favored for activity. researchgate.net This highlights that the optimal amino acid can vary depending on the specific therapeutic target.
Table 1: Effect of Amino Acid Side Chain on Antifungal Activity of N-Benzoyl Amino Esters
| Compound | Amino Acid | R-Group | % Inhibition of F. temperatum | % Inhibition of A. fumigatus |
|---|---|---|---|---|
| N-Benzoyl-L-valine methyl ester | Valine | -CH(CH₃)₂ | 71.3 | 72.4 |
| N-Benzoyl-L-leucine methyl ester | Leucine | -CH₂CH(CH₃)₂ | 55.2 | 45.1 |
| N-Benzoyl-L-isoleucine methyl ester | Isoleucine | -CH(CH₃)CH₂CH₃ | 65.4 | 50.7 |
| N-Benzoyl-L-alanine methyl ester | Alanine | -CH₃ | 38.6 | 25.3 |
| N-Benzoyl-L-phenylalanine methyl ester | Phenylalanine | -CH₂C₆H₅ | 42.1 | 33.8 |
| N-Benzoyl-L-tryptophan methyl ester | Tryptophan | -CH₂-Indole | 78.5 | 78.2 |
Data sourced from a study on the antifungal activity of N-benzoyl amino esters and acids. scielo.org.mx
Role of the Benzoyl Group and its Substituents
The benzoyl group serves as a crucial scaffold, and its substitution pattern significantly modulates the activity of N-acyl-valine derivatives. Modifications on the phenyl ring can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins.
In the context of antifungal agents, substitutions on the benzoyl ring of N-benzoyl-L-valine methyl ester have been shown to have a considerable impact on efficacy. For example, the introduction of methoxy or methyl groups at various positions of the phenyl ring leads to a range of activities. scielo.org.mx Specifically, a 4-methyl substituent on the benzoyl ring of the L-valine methyl ester derivative resulted in potent activity against both F. temperatum and A. fumigatus. scielo.org.mx In contrast, di-methoxy substitution at positions 3 and 4 led to a decrease in activity compared to the unsubstituted or mono-substituted analogs. scielo.org.mx
In a different series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, modifications to the para-substituent of the benzoyl group were also found to be critical for their antimicrobial and antioxidant activities. mdpi.com Although this series contains a sulfonyl linkage, it reinforces the principle that the nature of the para-substituent is a key structural descriptor for biological activity.
Table 2: Influence of Benzoyl Ring Substitution on Antifungal Activity of N-Benzoyl-L-valine Methyl Esters
| Compound | Benzoyl Substitution | % Inhibition of F. temperatum | % Inhibition of A. fumigatus |
|---|---|---|---|
| N-Benzoyl-L-valine methyl ester | Unsubstituted | 71.3 | 72.4 |
| N-(3-Methoxybenzoyl)-L-valine methyl ester | 3-Methoxy | 68.9 | 55.2 |
| N-(3,4-Dimethoxybenzoyl)-L-valine methyl ester | 3,4-Dimethoxy | 45.7 | 30.1 |
| N-(4-Methylbenzoyl)-L-valine methyl ester | 4-Methyl | 75.8 | 69.5 |
Data sourced from a study on the antifungal activity of N-benzoyl amino esters and acids. scielo.org.mx
Significance of the N-Acyl Moiety's Alkoxy Group
The pentyloxy group (-O(CH₂)₄CH₃) at the para-position of the benzoyl ring is another key structural feature. While direct SAR studies systematically varying the length of this alkoxy chain for this compound were not found in the reviewed literature, the role of such groups can be inferred from general medicinal chemistry principles and studies on related compounds.
The five-carbon chain of the pentyloxy group significantly increases the lipophilicity of the molecule. This property is often crucial for membrane permeability and interaction with hydrophobic pockets in target enzymes or receptors. The presence of a pentyloxy group has been noted in other biologically active compounds, suggesting its utility in modulating pharmacokinetic and pharmacodynamic properties. nih.govscience.gov The flexibility of the pentyl chain may also allow for optimal positioning of the molecule within a binding site. It is plausible that both the length and the branching of the alkoxy chain are important parameters that could be optimized to fine-tune biological activity.
Supramolecular Chemistry and Materials Science Applications of N 4 Pentyloxy Benzoyl Valine
Self-Assembly Behavior of N-[4-(pentyloxy)benzoyl]valine in Solution and Solid State
The molecular structure of this compound, featuring distinct hydrophilic (amino acid) and hydrophobic (pentyloxybenzoyl) segments, makes it an amphiphilic molecule predisposed to self-assembly. Studies on closely related N-acyl-L-amino acids demonstrate that such compounds are powerful low-molecular-weight organogelators (LMOGs). The self-assembly process is initiated by specific intermolecular interactions that lead to the formation of one-dimensional aggregates, which then entangle to form a three-dimensional network capable of immobilizing solvent molecules.
Formation of Hydrogels, Organogels, and Lyotropic Liquid Crystals
N-acyl-L-valine derivatives are recognized as potent organogelators in a variety of organic solvents. rsc.orgnih.gov The gelation capability is highly dependent on the molecular structure, including the nature of the acyl group and the amino acid residue. rsc.org For this compound, the combination of the valine moiety and the N-benzoyl group provides a robust framework for forming the intermolecular hydrogen bonds essential for gelation.
While direct studies on hydrogel formation by this compound are not prevalent, related N-acyl amino acids can form hydrogels, particularly when they exist as carboxylate salts, which enhances their water solubility. researchgate.net The primary mechanism for gelation in non-polar solvents is the establishment of a self-assembled fibrillar network (SAFiN). nih.gov
Furthermore, analogous systems such as N-(4-n-alkyloxybenzoyl)-L-alanine amphiphiles are known to form birefringent physical gels in organic solvents. tandfonline.com Birefringence is a hallmark of liquid crystalline order, indicating that as this compound self-assembles and gels a solvent, it simultaneously forms lyotropic liquid crystalline phases. The formation of these ordered phases is driven by the concentration-dependent aggregation of the molecules in a suitable solvent.
Characterization of Self-Assembled Nanostructures (e.g., Fibers, Vesicles)
The supramolecular structures formed by this compound in its gel state are expected to be composed of hierarchical assemblies. The process begins with molecules associating into one-dimensional (1D) chains or tapes, primarily through hydrogen bonding. These 1D tapes then aggregate into higher-order structures like fibers, ribbons, or lamellar sheets. nih.gov
Scanning Electron Microscopy (SEM) studies on the organogels of analogous N-acyl-L-amino acids reveal three-dimensional networks composed of entangled, ribbon-like fibers. tandfonline.com X-ray diffraction (XRD) analysis of similar compounds in their solid state confirms a lamellar (bilayer) packing arrangement. nih.gov This suggests that the fibers observed in the gel state are likely composed of these lamellar-packed molecules. The chirality of the L-valine residue can impart a twist to these assemblies, potentially leading to the formation of helical ribbons or twisted fibers.
Formation of Liquid Crystalline Phases by this compound Derivatives
The molecular architecture of this compound is conducive to the formation of liquid crystalline phases (mesophases), which are states of matter intermediate between a crystalline solid and an isotropic liquid. The rigid benzoyl core provides structural anisotropy, while the flexible pentyloxy tail promotes fluidity.
Thermotropic and Lyotropic Mesophases
Lyotropic mesophases are formed when the concentration of the compound in a solvent is varied. As established, N-acyl amino acids can form ordered structures in gels, and these are considered lyotropic liquid crystals. tandfonline.com For this compound, increasing its concentration in an appropriate organic solvent would likely lead to the formation of smectic phases, where the molecules are arranged in layers.
Thermotropic mesophases are induced by changes in temperature. While many N-acyl amino acids decompose before reaching a melting point that reveals a thermotropic phase, the general structure is a classic template for thermotropic liquid crystals. Studies on other calamitic (rod-like) molecules containing a pentyloxy tail show that this group is effective at inducing nematic and smectic phases. researchgate.netlookchem.com The strong intermolecular hydrogen bonding in this compound would be expected to favor the formation of more ordered smectic phases over nematic ones.
Investigation of Phase Transitions and Optical Properties
The liquid crystalline behavior of a compound like this compound would be typically investigated using a combination of techniques. Polarized Optical Microscopy (POM) is used to observe the unique textures that identify different liquid crystal phases as the sample is heated and cooled. researchgate.netDifferential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions, providing precise temperatures and enthalpy values for melting, crystallization, and mesophase transitions. researchgate.net
The following table is an illustrative example of the type of data that would be obtained from a DSC analysis of a compound exhibiting liquid crystalline behavior, based on findings for analogous materials.
| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) | Phase Sequence on Heating |
| Crystal to Smectic A | 95 | 25.6 | Crystal → Smectic A |
| Smectic A to Isotropic | 120 | 3.1 | Smectic A → Isotropic Liquid |
Note: This data is representative and not experimentally determined for this compound.
X-ray diffraction (XRD) would be employed to determine the specific packing arrangement within the mesophases, such as the layer spacing in a smectic phase. nih.gov
Intermolecular Interactions and Hydrogen Bonding Networks in this compound Aggregates
The self-assembly of this compound is governed by a synergy of non-covalent interactions. The directionality and strength of the hydrogen bonds are particularly crucial in dictating the primary structure of the resulting aggregates.
The key interactions are:
Amide Hydrogen Bonding: The N-H group of the amide acts as a hydrogen bond donor, while the amide carbonyl (C=O) acts as an acceptor. This interaction links molecules head-to-tail, forming extended one-dimensional chains or tapes. This is the primary interaction driving the formation of fibrous networks in related N-acyl amino acid gelators. nih.gov
Carboxylic Acid Hydrogen Bonding: The carboxylic acid group of the valine residue is a strong hydrogen bond donor (O-H) and acceptor (C=O). It typically forms a cyclic dimer with an adjacent molecule, creating a robust and highly stable supramolecular synthon.
π–π Stacking: The aromatic benzoyl rings can stack on top of each other, an interaction that helps to stabilize the packing of the hydrogen-bonded tapes. nih.gov
Van der Waals Interactions: The flexible pentyloxy tails and the isopropyl groups of the valine residues interact through weaker van der Waals forces. These interactions are critical for the close packing of the molecules and the formation of the final three-dimensional structure. rsc.org
The table below summarizes the principal interactions responsible for the supramolecular assembly.
| Interaction Type | Participating Groups | Role in Self-Assembly |
| Hydrogen Bonding | Amide (N-H···O=C) | Formation of 1D molecular tapes |
| Hydrogen Bonding | Carboxylic Acid (O-H···O=C) | Formation of stable dimers, cross-linking tapes |
| π–π Stacking | Benzoyl Rings | Stabilization and packing of 1D tapes |
| Van der Waals Forces | Pentyloxy Chains, Isopropyl Groups | Space-filling and stabilization of the 3D network |
This network of directed hydrogen bonds, reinforced by stacking and van der Waals forces, creates a stable, hierarchical structure that is the basis for the material properties of this compound.
Role of Amide, Carboxyl, and Alkyl Moieties in Self-Assembly
The specific molecular structure of this compound provides distinct functional groups that each play a critical role in directing its self-assembly into complex nanomaterials. The interplay between these groups dictates the morphology and stability of the final supramolecular structure.
Amide Moiety (-CONH-): The amide linkage is a cornerstone of the self-assembly process for N-acyl amino acids. frontiersin.org It provides a robust hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of extensive intermolecular hydrogen-bonding networks. researchgate.netacs.org These interactions are highly directional and are fundamental to creating the one-dimensional growth of fibrillar or tape-like structures. In molecules with similar benzoyl-amino acid frameworks, these amide-amide hydrogen bonds are a primary stabilizing force in the crystal lattice. acs.org
Carboxyl Moiety (-COOH): The carboxylic acid of the valine headgroup is a powerful and highly directional hydrogen bonding unit. It can form strong O-H···O hydrogen bonds, frequently leading to the creation of stable dimeric pairs with neighboring molecules. acs.orgacs.org The protonation state of this group is pH-dependent; at low pH, the neutral -COOH group dominates, favoring dimerization, while at higher pH, the deprotonated -COO⁻ group introduces electrostatic repulsion that can significantly alter or disrupt the assembled structure. mdpi.comuni-ulm.de This pH-responsiveness is a key feature for creating "smart" materials that respond to environmental triggers.
Alkyl and Benzoyl Moieties (C₅H₁₁O-C₆H₄-): The hydrophobic tail, consisting of the pentyloxy chain and the benzoyl ring, drives aggregation in aqueous environments through the hydrophobic effect. Van der Waals forces between the flexible pentyloxy chains contribute significantly to the packing and stability of the assembly. nih.govrsc.org The length and nature of the alkyl chain are known to directly influence properties such as the critical aggregation concentration (CAC), thermal stability, and the morphology of the final nanostructure (e.g., spheres, fibers, or vesicles). rsc.orgacs.orgresearchgate.net Furthermore, the rigid benzoyl ring can participate in π-π stacking interactions, which provide additional stability and order to the supramolecular structure, often promoting the formation of more defined, fibrous aggregates. beilstein-journals.orgresearchgate.net
The combined influence of these moieties is summarized in the table below.
| Functional Moiety | Primary Role in Self-Assembly | Key Interactions |
| Amide | Formation of 1D chains/tapes | Intermolecular N-H···O=C Hydrogen Bonding |
| Carboxyl | Dimerization, pH-sensitivity | Intermolecular O-H···O Hydrogen Bonding, Electrostatic Repulsion (at high pH) |
| Pentyloxy Chain | Hydrophobic driving force for aggregation | Hydrophobic Interactions, van der Waals Forces |
| Benzoyl Group | Structural rigidity, stacking | π-π Stacking, Hydrophobic Interactions |
Spectroscopic Probes of Hydrogen Bonding (e.g., FTIR, NMR)
Spectroscopic techniques are indispensable for elucidating the non-covalent interactions that underpin supramolecular assembly. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for probing the hydrogen-bonding environment of the amide and carboxyl groups in this compound.
FTIR Spectroscopy: In FTIR analysis, the formation of hydrogen bonds causes predictable shifts in the vibrational frequencies of the involved functional groups. For N-acyl amino acids, the N-H stretching and C=O stretching (Amide I band) vibrations are key indicators. scielo.org.mxscielo.org.mx In a non-hydrogen-bonded state (e.g., in a dilute non-polar solvent), the N-H stretch appears as a sharp band at a higher wavenumber. Upon self-assembly and H-bond formation, this band typically broadens and shifts to a lower wavenumber. Similarly, the C=O stretch of the amide and carboxyl groups will shift to lower frequencies as they participate in hydrogen bonding. acs.org The characteristic broad absorption from the O-H stretch of a carboxylic acid dimer is also a definitive feature. cdnsciencepub.com
NMR Spectroscopy: Proton (¹H) NMR spectroscopy is highly effective for studying self-assembly in solution. researchgate.netrsc.org The chemical shift of the amide proton (N-H) is extremely sensitive to its local environment. In concentration-dependent studies, a downfield shift (to a higher ppm value) of the amide proton resonance upon increasing concentration is strong evidence for its participation in intermolecular hydrogen bonding. researchgate.netnih.gov This occurs because the hydrogen bond deshields the proton. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further confirm aggregation by detecting through-space correlations between protons on different molecules that are brought into close proximity within the assembly. researchgate.net
The expected spectroscopic changes for this compound upon self-assembly are detailed below.
| Technique | Group | Spectroscopic Observation upon H-Bonding |
| FTIR | Amide N-H | Broadening and shift to lower wavenumber (e.g., ~3300 cm⁻¹) |
| Amide C=O | Shift to lower wavenumber (e.g., ~1620-1640 cm⁻¹) | |
| Carboxyl O-H | Very broad absorption band at lower wavenumbers (e.g., 2500-3000 cm⁻¹) | |
| Carboxyl C=O | Shift to lower wavenumber (e.g., ~1700 cm⁻¹) | |
| ¹H NMR | Amide N-H | Downfield shift in chemical resonance with increasing concentration |
Potential for this compound in Soft Matter and Nanomaterials Research
The inherent self-assembling properties of this compound make it a promising building block for the bottom-up fabrication of novel soft materials and nanostructures for research applications.
Design of Functional Supramolecular Materials
N-acyl amino acids and related peptide amphiphiles are well-established precursors for creating functional soft materials, such as hydrogels and organogels. mdpi.comresearchgate.netfrontiersin.org These materials consist of a three-dimensional network of self-assembled fibers that immobilize solvent molecules. The properties of these materials can be rationally designed by tuning the molecular structure of the building block. uni-ulm.de
For this compound, the combination of a chiral amino acid (L-valine), a rigid aromatic core, and a flexible alkyl chain offers multiple points for structural control. The chirality of valine can impart handedness to the resulting supramolecular fibers, leading to helically twisted structures. The pH-responsive carboxyl group allows for the creation of materials that assemble or disassemble in response to changes in acidity, a property valuable for creating stimuli-responsive systems. mdpi.com Such materials could be explored in research for applications like 3D cell culture scaffolds or as templates for the synthesis of inorganic nanomaterials. beilstein-journals.orgbeilstein-journals.org
Encapsulation and Delivery Systems in Research Contexts
A primary application of self-assembling amphiphiles is in the creation of nanocarriers for encapsulation. Depending on the conditions and concentration, N-acyl amino acids can form various nanostructures in aqueous solution, including spherical micelles, cylindrical (worm-like) micelles, and bilayer vesicles (liposomes). nih.govacs.org These structures feature a hydrophobic interior and a hydrophilic exterior.
This compound would be expected to form such aggregates, which could serve as research tools for the encapsulation of hydrophobic guest molecules. The non-polar core formed by the pentyloxybenzoyl tails would be an ideal environment to sequester hydrophobic compounds, effectively solubilizing them in an aqueous medium. Research into these systems could focus on understanding the factors that control loading capacity and release kinetics. The pH-sensitivity of the valine headgroup could be exploited to trigger the release of an encapsulated molecule in response to a pH drop, a strategy of significant interest in the development of targeted drug delivery systems for research purposes. acs.orgbeilstein-journals.org
Advanced Analytical Methodologies for N 4 Pentyloxy Benzoyl Valine in Research Matrices
Chromatographic Method Development for High-Resolution Separation
Chromatography is the cornerstone for isolating N-[4-(pentyloxy)benzoyl]valine from intricate mixtures, enabling precise quantification and downstream analysis. The development of specific methods is tailored to the analytical challenge, whether it be resolving stereoisomers or achieving rapid throughput.
Given that this compound is a derivative of the chiral amino acid valine, it can exist as two distinct enantiomers: N-[4-(pentyloxy)benzoyl]-L-valine and N-[4-(pentyloxy)benzoyl]-D-valine. Since enantiomers often exhibit different biological activities, their separation is critical. Chiral HPLC is the predominant technique for this purpose, employing a chiral stationary phase (CSP) to achieve separation. chromatographytoday.com
The selection of the appropriate CSP is the most critical factor for successful enantiomeric resolution. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used and have demonstrated high enantioselectivity for various N-protected amino acids. yakhak.orgmdpi.com Separation can be achieved using either normal-phase or reversed-phase conditions, depending on the specific CSP and the analyte's properties. For instance, a mobile phase of hexane (B92381) and an alcohol modifier like isopropanol (B130326) is common in normal-phase chromatography for resolving similar chiral compounds. aocs.org The ability to separate and quantify each enantiomer is fundamental for assessing enantiomeric purity and for stereoselective biochemical studies. chromatographytoday.com
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Provides stereospecific interactions (e.g., hydrogen bonding, π-π interactions) to differentiate enantiomers. mdpi.com |
| Mobile Phase (Normal Phase) | Hexane/Isopropanol or Hexane/Ethanol mixtures | Elutes the compounds from the column; the ratio is optimized to achieve resolution. aocs.org |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and can influence resolution. |
| Detection | UV Absorbance (e.g., at 254 nm) | Monitors the eluting enantiomers based on the absorbance of the benzoyl chromophore. |
Direct analysis of this compound by GC-MS is generally not feasible due to its low volatility and thermal instability, which are characteristic of amino acid derivatives. To overcome this limitation, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form.
A common strategy involves the esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester) and/or silylation of the amide proton. This process reduces the polarity of the molecule and increases its volatility, making it amenable to GC analysis. Once derivatized, the compound can be separated from other matrix components on a GC column (e.g., a capillary column with a non-polar stationary phase) and subsequently identified by mass spectrometry. GC-MS provides high separation efficiency and definitive structural information from the mass spectrum, which is useful for confirming the presence of the derivatized analyte in a sample. researchgate.net
| Step | Description | Example Reagent/Condition |
|---|---|---|
| 1. Derivatization | Conversion of the analyte to a volatile form. Typically involves esterification of the carboxylic acid. | Diazomethane or Methanolic HCl for methylation. |
| 2. GC Separation | Separation of the derivative on a capillary column based on boiling point and polarity. | Column: DB-5ms or HP-1ms. Temperature Program: 50°C to 300°C ramp. |
| 3. Ionization | Fragmentation of the eluted derivative into characteristic ions. | Electron Ionization (EI) at 70 eV. |
| 4. MS Detection | Separation and detection of fragment ions based on their mass-to-charge ratio (m/z). | Quadrupole or Ion Trap Analyzer. |
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of this compound, particularly in complex research matrices like those found in metabolomics studies. koreascience.kr By using columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures, leading to dramatically increased resolution, higher sensitivity, and significantly shorter analysis times. rsc.org
A rapid and reliable UHPLC method is essential for high-throughput screening. In a metabolomics analysis that identified this compound, samples were analyzed on a C18 column using a water/acetonitrile gradient, both containing 0.1% formic acid, at a flow rate of 0.35 mL/min. koreascience.kr This methodology allows for the efficient separation of the analyte from endogenous compounds in biological samples like blood or tissue extracts in under 20 minutes. koreascience.kr
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40°C |
| Analysis Time | 12-16 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Mass Spectrometry Techniques for Structural Confirmation and Interaction Studies
Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural characterization of this compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful platform for both qualitative and quantitative analysis.
High-Resolution Mass Spectrometry (HRMS), particularly with analyzers like Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements (typically with an error of <5 ppm). koreascience.krfu-berlin.de This capability is crucial for confirming the elemental composition of an unknown or target compound. For this compound (C17H25NO4), HRMS can distinguish its molecular formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). In one study, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer was used in electrospray ionization (ESI) mode to analyze metabolites, including this compound. koreascience.kr Such analysis provides high confidence in the compound's identification within a complex sample.
| Parameter | Value |
|---|---|
| Molecular Formula | C17H25NO4 |
| Monoisotopic Mass (Da) | 307.17836 |
| Adduct Ion [M+H]+ (m/z) | 308.18563 |
| Typical HRMS Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, the molecular ion (precursor ion) of this compound is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then detected, producing a fragmentation spectrum that serves as a structural fingerprint of the molecule.
The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to its chemical structure. Key fragmentation pathways would likely include the cleavage of the amide bond between the benzoyl and valine moieties, loss of the pentyloxy side chain, and cleavage within the valine residue itself. Analyzing these fragments allows for the confirmation of the connectivity of the different structural components. For example, MS/MS spectra can be obtained using a collision energy ramp (e.g., 10–45 eV) to generate a comprehensive fragmentation profile. koreascience.kr
| Fragment Description | Predicted m/z | Structural Origin |
|---|---|---|
| [M+H - H₂O]+ | 290.1751 | Loss of water from the carboxylic acid |
| [M+H - C₅H₁₀]+ | 238.1074 | Loss of pentene from the pentyloxy group |
| [4-(pentyloxy)benzoyl]+ | 191.1067 | Cleavage of the amide bond, forming the acylium ion |
| [Valine+H]+ | 118.0862 | Protonated valine residue after amide bond cleavage |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Spectroscopic Quantification Methods for Research Sample Analysis
UV-Visible (UV-Vis) spectrophotometry is a versatile and widely accessible analytical technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. sci-hub.se The this compound molecule contains two key chromophores: the benzoyl group and the 4-(pentyloxy)phenyl moiety. These aromatic rings contain π-electrons that can be excited by UV radiation, leading to characteristic absorption maxima. msu.edu A study on the related compound N-benzoyl valine utilized a UV-Visible spectrophotometer, indicating the utility of this method for this class of compounds. chemprob.org The typical working wavelength range for UV-Vis spectrophotometers is between 200–800 nm. sci-hub.se
Fluorescence spectroscopy is another method that can be used for quantification, often with higher sensitivity and selectivity than UV-Vis absorption spectroscopy. For a molecule to be fluorescent, it must not only absorb photons but also emit them at a longer wavelength. While the aromatic systems in this compound provide the basis for absorption, its fluorescence properties would need to be empirically determined. The technique could be particularly useful for tracking the compound's interaction with biomolecules or its localization within cellular environments. acs.org
For accurate quantification using methods like UV-Vis spectrophotometry or liquid chromatography, a calibration curve must be established. This is achieved by preparing a series of standard solutions of this compound at known concentrations and measuring their corresponding analytical signal (e.g., absorbance). The resulting plot of signal versus concentration should be linear over the desired analytical range.
From the calibration curve, two critical performance characteristics of the method are determined: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). nih.gov
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision. nih.gov It is often calculated using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. sepscience.comund.edu
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. nih.gov It is typically calculated as: LOQ = 10 * (σ / S). sepscience.comund.edu
These parameters must be experimentally validated to ensure the reliability of the analytical method for research samples. sepscience.com
Table 1: Illustrative UV-Vis Calibration Data for this compound
| Concentration (µg/mL) | Absorbance at λmax |
| 1.0 | 0.095 |
| 2.5 | 0.241 |
| 5.0 | 0.478 |
| 10.0 | 0.955 |
| 15.0 | 1.432 |
| Slope (S) | 0.0956 |
| Std. Dev. of Intercept (σ) | 0.0082 |
| Calculated LOD (µg/mL) | 0.283 |
| Calculated LOQ (µg/mL) | 0.858 |
This table presents hypothetical data for illustrative purposes.
UV-Visible Spectrophotometry and Fluorescence Spectroscopy
In Vitro Assay Development for Mechanistic Biological Investigations
Investigating the biological effects and mechanism of action of this compound relies on the development of robust and reproducible in vitro assays. The goal is to create a reliable system to measure a specific biological activity, such as enzyme inhibition, receptor binding, or cellular response. A closely related N-aryl substituted valine derivative was identified as a dual PPARγ / PPARα agonist, suggesting that assays for nuclear receptor activation could be relevant for this compound. nih.gov
The development of a robust assay involves several key steps:
Selection of a Relevant Biological System: This could range from purified enzymes or receptors to cell-based models that accurately reflect the biological context of interest.
Optimization of Assay Conditions: Parameters such as buffer composition, pH, temperature, incubation time, and concentrations of reagents are systematically optimized to achieve a stable and maximal signal-to-background ratio.
Validation of Performance: The assay is validated for its linearity, precision (repeatability and reproducibility), accuracy, and specificity to ensure that the results are reliable and meaningful.
For example, an enzyme inhibition assay would be developed to measure the catalytic activity of a target enzyme. The assay would be validated using known inhibitors and then used to determine the inhibitory potential and IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) of this compound.
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and large-scale data processing to rapidly test thousands to millions of compounds for a specific biological activity. cuni.cz While this compound is a specific compound, HTS methodologies are fundamental to the discovery of such molecules. A research program might screen a large library of diverse chemical structures to identify "hits"—compounds that show activity in a primary assay.
The discovery of a related N-aryl substituted valine derivative with biological activity was the result of screening a proprietary library of novel compounds. nih.gov This highlights the process where a compound like this compound could be identified. Following initial identification through HTS, a "hit-to-lead" process begins, involving the re-synthesis and re-testing of the compound to confirm its activity. Further studies then use the robust assays described previously to characterize its potency, selectivity, and mechanism of action, advancing it as a valuable research tool.
Future Directions, Unexplored Avenues, and Research Challenges for N 4 Pentyloxy Benzoyl Valine
Integration of N-[4-(pentyloxy)benzoyl]valine Research with Artificial Intelligence and Machine Learning
The synergy between computational power and chemical research offers a transformative path for accelerating the discovery and optimization of compounds like this compound. Artificial intelligence (AI) and machine learning (ML) are poised to redefine the landscape of its development, from synthesis to the discovery of new bioactive forms.
Predictive Models for Synthetic Outcomes
The synthesis of this compound, while achievable in a laboratory setting, presents challenges in terms of yield, purity, and scalability. AI and ML models can be trained on existing reaction data from the synthesis of analogous N-acyl amino acids to predict the outcomes of various synthetic routes. These models can analyze a multitude of variables, including catalysts, solvents, temperatures, and reaction times, to identify optimal conditions for maximizing yield and minimizing byproducts. By simulating reaction pathways, these predictive tools can significantly reduce the number of empirical experiments required, saving time and resources. Furthermore, machine learning algorithms could be employed to troubleshoot synthetic challenges by identifying potential side reactions and proposing alternative strategies.
AI-Driven Discovery of Novel Bioactive Analogues
Novel Applications of this compound in Chemical Biology Tools
Beyond its direct therapeutic potential, the unique chemical structure of this compound makes it an attractive candidate for the development of sophisticated tools for chemical biology research. These tools can help to elucidate complex biological pathways and mechanisms of disease.
Development of Molecular Probes and Imaging Agents
By incorporating fluorescent dyes or other reporter molecules into the this compound structure, it is possible to create molecular probes and imaging agents. These probes could be used to visualize the distribution of the compound within cells and tissues, providing valuable insights into its cellular uptake, subcellular localization, and interaction with biological targets. For example, a fluorescently tagged version of this compound could be used in high-content screening assays to identify cellular factors that influence its activity. The development of such probes would be instrumental in understanding its mechanism of action at a molecular level.
Optogenetic or Chemogenetic Modulators in Research Systems
The principles of optogenetics and chemogenetics, which involve the use of light or specific small molecules to control the activity of proteins, could be applied to this compound research. By designing photoswitchable or chemically-inducible analogues of the compound, researchers could gain precise spatiotemporal control over its biological effects. For instance, an optogenetic analogue could be activated by a specific wavelength of light in a targeted tissue or cell type, allowing for highly localized and controlled studies of its function. Similarly, a chemogenetic version could be designed to be activated only in the presence of a specific, otherwise inert, small molecule. These advanced research tools would enable a deeper and more nuanced understanding of the biological pathways modulated by this compound.
Addressing Synthetic Challenges and Scale-Up for Research Purposes
Streamlining Synthetic Routes for Larger-Scale Studies
Traditional methods for synthesizing N-benzoyl amino acids, such as the Schotten-Baumann reaction, often require harsh conditions and can be challenging to scale. tandfonline.com The development of more efficient and scalable synthetic routes is a key challenge. solubilityofthings.commoravek.comnih.gov Innovations in catalysis and reaction conditions are needed to improve yields and simplify purification processes. For instance, the use of greener catalysts and solvents could not only enhance efficiency but also reduce the environmental impact of the synthesis. ijirset.com A recent study on the synthesis of N-benzoyl amino acid derivatives highlighted a method using benzoic anhydride (B1165640) and the corresponding amino acid in acetic acid. Another approach involved the use of a peptide coupling reagent for the synthesis of N-benzoylamino methyl esters. The scale-up of such syntheses presents its own set of challenges, including maintaining reaction selectivity and reproducibility. numberanalytics.comacs.orgacs.orgnih.gov
| Synthetic Method | Key Reagents | Potential Advantages | Challenges for Scale-up | Relevant Research |
| Schotten-Baumann Reaction | Benzoyl chloride, amino acid, base | Well-established method | Exothermic nature, potential for side reactions | tandfonline.com |
| Benzoic Anhydride Method | Benzoic anhydride, amino acid, acetic acid | Good yields reported for some derivatives | Requires reflux conditions, purification can be complex | |
| Peptide Coupling Reagents | Benzoic acid, amino acid ester, coupling reagent (e.g., EDAC) | Milder reaction conditions | Cost of coupling reagents, potential for racemization |
This table is generated based on general synthetic methods for N-benzoyl amino acids and may not be specific to this compound.
Development of Continuous Flow Synthesis Methods
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, including amides and peptides. digitellinc.comresearchgate.netrsc.orgthieme-connect.dechimia.ch This approach offers several advantages over traditional batch synthesis, such as improved reaction control, enhanced safety for handling hazardous reagents, and the potential for easier scale-up. rsc.org The development of continuous flow methods for the synthesis of this compound could significantly accelerate research by providing a reliable and scalable source of the compound. researchgate.net These methods can lead to shorter reaction times and higher yields. researchgate.net
Gaps in Understanding Complex Biological Interactions of this compound
While the broader class of N-acyl amino acids is known to interact with various biological targets, the specific molecular interactions of this compound are largely unknown. nih.govnih.govresearchgate.net Filling these knowledge gaps is crucial for understanding its potential physiological roles and therapeutic applications.
Unidentified Molecular Targets and Off-Target Effects
A primary challenge in the study of this compound is the identification of its specific molecular targets. mdpi.comnih.govdergipark.org.trfrontiersin.org N-acyl amino acids have been shown to interact with a range of receptors and enzymes, including G-protein coupled receptors (GPCRs) and enzymes involved in lipid metabolism. nih.govnih.govresearchgate.netwikipedia.org Computational methods, such as target prediction databases, can provide initial hypotheses about potential targets. dergipark.org.tr However, experimental validation through techniques like chemical proteomics is essential. mdpi.com Furthermore, understanding potential off-target effects, where the compound interacts with unintended biological molecules, is critical for assessing its specificity and potential for therapeutic development. numberanalytics.commdpi.com The benzoyl moiety, for example, is present in compounds like benzoyl peroxide, which has known non-specific interactions with bacterial proteins. drugbank.comnih.gov
| Potential Target Class | Examples from N-Acyl Amino Acid Research | Methods for Identification | Considerations |
| G-Protein Coupled Receptors (GPCRs) | Cannabinoid receptors (CB1, CB2), GPR18, GPR55, GPR92 | Radioligand binding assays, functional assays (e.g., cAMP measurement) | The pentyloxy group may influence receptor subtype selectivity. |
| Enzymes | Fatty acid amide hydrolase (FAAH) | Enzyme activity assays | The valine and benzoyl structure may confer unique inhibitory properties. |
| Ion Channels | Transient receptor potential (TRP) channels | Electrophysiology (e.g., patch-clamp) | N-acyl amides can act as both agonists and antagonists of TRP channels. wikipedia.org |
This table presents potential target classes for this compound based on research on other N-acyl amino acids.
Interplay with Intracellular Signaling Pathways
Once a molecular target is engaged, it initiates a cascade of events within the cell known as intracellular signaling pathways. The influence of this compound on these pathways is a critical area for future investigation. Amino acid derivatives can modulate key signaling hubs like the mTOR and G-protein signaling pathways. plos.orgmdpi.comlumenlearning.comresearchgate.net For example, some amino acid metabolites have been shown to regulate G protein signaling during osmotic stress. plos.org Understanding how this compound affects these and other pathways will provide insights into its cellular functions.
Emerging Methodologies for Comprehensive Characterization and Study
Advancements in analytical and structural biology techniques offer new opportunities to study this compound and its interactions in unprecedented detail.
Cryo-Electron Microscopy (Cryo-EM) for Macro-Molecular Complexes
Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large and flexible macromolecular complexes without the need for crystallization. creative-diagnostics.comnih.govfrontiersin.orgiucr.orgnih.gov This technique is particularly well-suited for studying the interaction of small molecules like this compound with their protein targets, especially membrane proteins like GPCRs and ion channels, which are often difficult to crystallize. creative-diagnostics.comfrontiersin.org By visualizing the binding pocket and the conformational changes induced by the ligand, cryo-EM can provide invaluable insights for structure-based drug design. frontiersin.org Recent advancements have made it possible to visualize small molecule ligands bound to their protein targets, a task that was historically challenging for cryo-EM. iucr.org
Single-Molecule Spectroscopy for Kinetic Studies
The study of chemical kinetics has been revolutionized by the advent of single-molecule spectroscopy (SMS), a suite of techniques that allows for the observation of individual molecular events in real-time. nih.gov Unlike traditional ensemble methods that measure the average behavior of a large population of molecules, SMS can uncover hidden heterogeneity, transient intermediates, and complex reaction pathways that are otherwise obscured. nih.govoup.com For a compound like this compound, which may serve as a substrate for various enzymes, single-molecule approaches offer a powerful avenue for in-depth kinetic analysis.
One of the most prominent SMS techniques for studying enzyme kinetics is single-molecule Förster Resonance Energy Transfer (smFRET). nih.govnih.gov This method can be conceptualized as a "molecular ruler," capable of measuring nanometer-scale distances within or between molecules. nih.gov To apply smFRET to the study of this compound hydrolysis, one could envision an experimental setup where an enzyme, such as a serine protease or an acylase known to act on N-acyl amino acids, is labeled with a donor fluorophore. nih.govnih.gov A fluorescently tagged version of this compound, carrying an acceptor fluorophore, would then be introduced. The binding of the substrate to the enzyme would bring the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. Subsequent catalytic steps, such as conformational changes in the enzyme-substrate complex and the eventual release of the hydrolyzed products, would alter the distance between the fluorophores, leading to distinct and measurable changes in the FRET efficiency. oup.commdpi.com This would allow for the direct observation of the entire catalytic cycle for a single enzyme molecule.
Another approach involves the use of fluorogenic substrates. nih.gov In this strategy, a derivative of this compound could be synthesized to be non-fluorescent or weakly fluorescent. Upon enzymatic cleavage, a highly fluorescent product would be released. unimi.it By monitoring the appearance of fluorescent bursts over time, the turnover rate of individual enzyme molecules can be determined with high precision. nih.gov This method has been successfully employed to study the kinetics of enzymes like α-chymotrypsin. nih.gov
The application of single-molecule spectroscopy to this compound is not without its challenges. A primary hurdle is the synthesis of suitable fluorescently labeled or fluorogenic derivatives of the compound without significantly altering its interaction with the target enzyme. acs.org The choice and placement of fluorophores are critical to ensure that they report on the kinetic events of interest without interfering with the enzymatic reaction. nih.gov Furthermore, the interpretation of single-molecule data can be complex due to factors like photophysics of the dyes and the inherent stochasticity of single-molecule events. acs.org
Despite these challenges, the potential rewards are substantial. Single-molecule kinetic studies on this compound could provide unprecedented insights into the catalytic mechanism of enzymes that process this and similar substrates. For instance, it would be possible to determine the rate constants for each step in the catalytic cycle, including substrate binding, product formation, and product release, for individual enzyme molecules. This could reveal static and dynamic heterogeneity in the enzyme population, where different molecules exhibit different catalytic rates or follow distinct kinetic pathways. nih.gov
Table 1: Hypothetical Kinetic Parameters from Single-Molecule FRET Studies of this compound Hydrolysis
| Kinetic Parameter | Description | Hypothetical Value Range |
| kon | Rate constant for substrate binding | 106 - 108 M-1s-1 |
| koff | Rate constant for substrate dissociation | 1 - 100 s-1 |
| kcat | Catalytic turnover rate | 0.1 - 50 s-1 |
| krelease | Rate constant for product release | 10 - 500 s-1 |
This table presents hypothetical data that could be obtained from single-molecule FRET experiments. The values are illustrative and would depend on the specific enzyme and experimental conditions.
Table 2: Comparison of Ensemble vs. Single-Molecule Kinetic Data for a Hypothetical Enzyme Acting on this compound
| Parameter | Ensemble Measurement | Single-Molecule Measurement | Information Gained from Single-Molecule Data |
| KM | 50 µM | Distribution of binding affinities | Reveals subpopulations of enzymes with different substrate affinities. |
| kcat | 10 s-1 | Distribution of turnover rates | Uncovers static and dynamic heterogeneity in catalytic activity. |
| Reaction Intermediates | Not directly observable | Can be detected as distinct FRET states | Provides direct evidence for transient states in the reaction pathway. |
This table illustrates the type of enhanced information that can be gained from single-molecule studies compared to traditional ensemble measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
